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  • Product: 2,3-Difluoropyridin-4-amine hydrochloride
  • CAS: 1803125-69-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,3-Difluoropyridin-4-amine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,3-Difluoropyridin-4-amine hydrochloride, a fluorinated pyridine derivative of significa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Difluoropyridin-4-amine hydrochloride, a fluorinated pyridine derivative of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability and target affinity.[1] This guide delves into the molecular characteristics, synthesis, and analytical characterization of 2,3-Difluoropyridin-4-amine hydrochloride, with a particular focus on its application as a critical intermediate in the development of targeted therapeutics, most notably kinase inhibitors.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter the biological activity of a molecule. Fluorination can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

2,3-Difluoropyridin-4-amine hydrochloride emerges as a valuable building block in this context. The difluoro-substitution pattern on the pyridine ring offers a unique electronic profile that can be exploited in the design of highly selective and potent bioactive molecules. The primary amine at the 4-position provides a versatile handle for a variety of chemical transformations, enabling its incorporation into diverse molecular architectures.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of 2,3-Difluoropyridin-4-amine hydrochloride is essential for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₅H₅ClF₂N₂[2]
Molecular Weight 166.56 g/mol [2]
CAS Number 1803125-69-0[2]
Appearance Typically a solidN/A
Solubility Soluble in polar organic solventsGeneral knowledge

The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, which can be advantageous for certain reaction conditions and for handling and storage.

Synthesis and Chemical Reactivity

While a specific, detailed, publicly available protocol for the synthesis of 2,3-Difluoropyridin-4-amine hydrochloride is not readily found in peer-reviewed literature, its synthesis can be inferred from established methods for preparing fluorinated aminopyridines. A plausible synthetic strategy would involve the amination of a corresponding 2,3-difluoro-4-halopyridine precursor. The hydrochloride salt is then typically formed by treating the free amine with hydrochloric acid.

A representative synthetic approach is outlined below:

G A 2,3-Difluoro-4-chloropyridine B Ammonolysis (e.g., NH₃, pressure, heat) A->B Reaction C 2,3-Difluoropyridin-4-amine (Free Base) B->C Product D Acidification (HCl in a suitable solvent) C->D Salt Formation E 2,3-Difluoropyridin-4-amine hydrochloride D->E Final Product

Caption: A potential synthetic pathway to 2,3-Difluoropyridin-4-amine hydrochloride.

Experimental Protocol (Representative):

  • Ammonolysis: A solution of 2,3-difluoro-4-chloropyridine in a suitable solvent (e.g., a high-boiling alcohol) is charged into a pressure vessel. An excess of ammonia (either as a gas or an aqueous/alcoholic solution) is added. The vessel is sealed and heated to a temperature typically ranging from 100-150°C for several hours. The progress of the reaction is monitored by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Isolation of the Free Base: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., sodium bicarbonate) to neutralize any excess acid and remove inorganic salts. The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated to yield the crude 2,3-difluoropyridin-4-amine free base. Purification can be achieved by column chromatography or recrystallization.

  • Hydrochloride Salt Formation: The purified free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, methanol, or isopropanol). A solution of hydrogen chloride (either gaseous or in a solvent like dioxane or isopropanol) is added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with the solvent, and dried under vacuum to afford 2,3-Difluoropyridin-4-amine hydrochloride.[3][4]

The reactivity of the primary amine at the 4-position is characteristic of aromatic amines and allows for a wide range of subsequent chemical modifications, including but not limited to:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Buchwald-Hartwig amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides.

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of 2,3-Difluoropyridin-4-amine hydrochloride. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the ammonium group. The coupling patterns and chemical shifts would be influenced by the fluorine substituents.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The signals for the carbon atoms directly bonded to fluorine will appear as doublets due to ¹JCF coupling.

  • ¹⁹F NMR: Fluorine NMR is a highly sensitive technique for characterizing fluorinated compounds. It would provide a clear fingerprint of the fluorine atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.[7]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Fragmentation Analysis: Under electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in a predictable manner. The fragmentation pattern can provide valuable structural information. For instance, cleavage adjacent to the amine group is a common fragmentation pathway for amines.[7]

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for determining the purity of non-volatile compounds. A suitable column (e.g., C18) and mobile phase are used to separate the main compound from any impurities.

  • Gas Chromatography (GC): GC can be used for purity assessment if the compound is sufficiently volatile and thermally stable, often after derivatization of the free base.

Applications in Drug Development

The unique structural features of 2,3-Difluoropyridin-4-amine hydrochloride make it a highly sought-after building block in the synthesis of complex pharmaceutical agents, particularly in the field of oncology.[8]

Kinase Inhibitors

A significant application of aminopyridine and aminopyrimidine scaffolds is in the development of kinase inhibitors.[9][10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 2-aminopyridine moiety can act as a "hinge-binder," forming key hydrogen bonds with the kinase's ATP-binding site. The difluoro-substitution pattern of 2,3-Difluoropyridin-4-amine hydrochloride can enhance binding affinity and selectivity for the target kinase.

G A 2,3-Difluoropyridin-4-amine hydrochloride B Coupling Reaction (e.g., with a suitable heterocyclic core) A->B Starting Material C Kinase Inhibitor Precursor B->C Intermediate D Further Functionalization C->D Modification E Final Kinase Inhibitor Drug Candidate D->E Final Product

Caption: General workflow for the use of 2,3-Difluoropyridin-4-amine hydrochloride in kinase inhibitor synthesis.

  • Cyclin-dependent kinases (CDKs)[10]

  • Spleen tyrosine kinase (Syk)[9]

  • Phosphoinositide 3-kinases (PI3Ks)[11]

The incorporation of the 2,3-difluorophenyl motif is a common strategy to enhance the potency and pharmacokinetic properties of these inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2,3-Difluoropyridin-4-amine hydrochloride. While a specific safety data sheet (SDS) for this exact compound is not widely available, the general hazards associated with aminopyridines and fluorinated aromatic compounds should be considered.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Inhalation: Avoid breathing dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2,3-Difluoropyridin-4-amine hydrochloride is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique electronic properties, conferred by the difluoro-substitution, combined with the reactive primary amine, make it an attractive starting material for the synthesis of complex and potent bioactive molecules. Its primary application lies in the development of targeted therapies, particularly kinase inhibitors for the treatment of cancer. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective utilization in the discovery of next-generation therapeutics.

References

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents. (n.d.).
  • Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides - PubMed. (n.d.). Retrieved from [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]

  • US8835430B2 - 2,4-pyrimidinediamine compounds and their uses - Google Patents. (n.d.).
  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (n.d.). Retrieved from [Link]

  • ¹H-¹³C HMBC NMR spectrum of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • EI fragmentation pattern for 3,4-MDMA. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Just a few milligrams available for a 13C measurement? | Magritek. (n.d.). Retrieved from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Retrieved from [Link]

  • CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents. (n.d.).
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. (2023, September 8). Retrieved from [Link]

  • Drug Discovery Patents - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • (PDF) Feature Reviews in Medicinal Chemistry - ResearchGate. (n.d.). Retrieved from [Link]

  • WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents. (n.d.).
  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC. (n.d.). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-Difluoropyridin-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a feasible synthetic pathway for 2,3-Difluoropyridin-4-amine hydrochloride, a valuable building block in med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic pathway for 2,3-Difluoropyridin-4-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The proposed synthesis is grounded in established chemical principles and analogous transformations reported in scientific literature. This document will delve into the rationale behind the chosen synthetic strategy, provide detailed experimental protocols, and offer insights into the underlying chemical mechanisms.

Introduction: The Significance of 2,3-Difluoropyridin-4-amine Hydrochloride

Fluorinated pyridines are a critical class of intermediates in the pharmaceutical industry. The introduction of fluorine atoms into a pyridine ring can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. 2,3-Difluoropyridin-4-amine, in particular, offers a unique substitution pattern that is of growing interest for the development of novel therapeutics. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent synthetic transformations and formulation studies.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of 2,3-Difluoropyridin-4-amine hydrochloride can be logically approached in a three-step sequence starting from the commercially available 2,3-difluoropyridine. The proposed pathway involves:

  • Nitration of 2,3-difluoropyridine to introduce a nitro group at the 4-position, yielding 2,3-difluoro-4-nitropyridine.

  • Reduction of the nitro group to an amino group to form 2,3-difluoropyridin-4-amine.

  • Salt Formation to convert the free amine into its more stable hydrochloride salt.

This strategy is illustrated in the workflow diagram below:

Synthesis_Pathway Start 2,3-Difluoropyridine Intermediate1 2,3-Difluoro-4-nitropyridine Start->Intermediate1 Nitration (HNO3/H2SO4) Intermediate2 2,3-Difluoropyridin-4-amine Intermediate1->Intermediate2 Reduction (H2, Raney Ni) FinalProduct 2,3-Difluoropyridin-4-amine Hydrochloride Intermediate2->FinalProduct Salt Formation (HCl)

Caption: Proposed synthetic pathway for 2,3-Difluoropyridin-4-amine hydrochloride.

Part 1: Nitration of 2,3-Difluoropyridine

Causality Behind Experimental Choices:

The nitration of the pyridine ring is a classic electrophilic aromatic substitution. However, the pyridine nitrogen is deactivating, making the reaction more challenging than the nitration of benzene. To overcome this, a strong nitrating agent and harsh reaction conditions are typically required. A mixture of concentrated nitric acid and sulfuric acid is the standard reagent for this transformation. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The regioselectivity of the nitration is governed by the electronic effects of the pyridine nitrogen and the two fluorine substituents. The pyridine nitrogen directs electrophilic attack to the 3- and 5-positions. The fluorine atoms are deactivating but are ortho-, para-directing. In this case, the 4-position is the most likely site for nitration due to a combination of these directing effects and steric hindrance at other positions.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (98%).

  • Cooling: Cool the sulfuric acid to 0-5 °C in an ice-water bath.

  • Addition of Starting Material: Slowly add 2,3-difluoropyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by cautiously adding concentrated nitric acid (65%) to concentrated sulfuric acid (98%) in a 1:1 volume ratio, while cooling in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2,3-difluoropyridine in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2,3-difluoro-4-nitropyridine.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterValue
Starting Material 2,3-Difluoropyridine
Reagents Conc. Nitric Acid, Conc. Sulfuric Acid
Solvent Sulfuric Acid
Temperature 0-10 °C (addition), Room Temp. (reaction)
Reaction Time 2-4 hours (typical)
Projected Yield 60-70% (based on analogous reactions)

Part 2: Reduction of 2,3-Difluoro-4-nitropyridine

Causality Behind Experimental Choices:

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile. Raney nickel is a robust and cost-effective catalyst for the hydrogenation of nitro groups and has been successfully used in the synthesis of other fluorinated aminopyridines.[1] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like methanol or ethanol.

Experimental Protocol:

  • Reaction Setup: To a hydrogenation vessel, add 2,3-difluoro-4-nitropyridine and a suitable solvent such as methanol.

  • Catalyst Addition: Carefully add a catalytic amount of Raney nickel to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the uptake of hydrogen and the progress of the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and should be handled with care. The filter cake should be kept wet with water and disposed of properly.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 2,3-difluoropyridin-4-amine.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

ParameterValue
Starting Material 2,3-Difluoro-4-nitropyridine
Reagent Hydrogen Gas (H₂)
Catalyst Raney Nickel
Solvent Methanol or Ethanol
Pressure 50-100 psi
Temperature Room Temperature
Projected Yield >90% (based on analogous reactions)

Part 3: Formation of 2,3-Difluoropyridin-4-amine Hydrochloride

Causality Behind Experimental Choices:

The final step is the formation of the hydrochloride salt. This is a straightforward acid-base reaction. The basic amino group of 2,3-difluoropyridin-4-amine reacts with hydrochloric acid to form the corresponding ammonium chloride salt.[2] The salt is typically more stable, crystalline, and easier to handle than the free base. It also often exhibits improved solubility in aqueous media. The salt can be prepared by treating a solution of the amine with either aqueous or gaseous hydrogen chloride.[3][4][5]

Experimental Protocol:

  • Dissolution: Dissolve the purified 2,3-difluoropyridin-4-amine in a suitable organic solvent, such as diethyl ether or a mixture of methanol and diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated aqueous HCl or a solution of HCl in an organic solvent like isopropanol) to the stirred amine solution.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by adding a less polar co-solvent.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing: Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the 2,3-Difluoropyridin-4-amine hydrochloride under vacuum to obtain the final product.

ParameterValue
Starting Material 2,3-Difluoropyridin-4-amine
Reagent Hydrochloric Acid (HCl)
Solvent Diethyl Ether, Methanol/Diethyl Ether
Temperature Room Temperature or 0-5 °C
Projected Yield Quantitative

Logical Relationship Diagram

Logical_Relationship cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation Start 2,3-Difluoropyridine Product1 2,3-Difluoro-4-nitropyridine Start->Product1 Electrophilic Aromatic Substitution Reagent1 HNO3/H2SO4 Reagent1->Product1 Product1_ref 2,3-Difluoro-4-nitropyridine Product2 2,3-Difluoropyridin-4-amine Product1_ref->Product2 Catalytic Hydrogenation Reagent2 H2, Raney Ni Reagent2->Product2 Product2_ref 2,3-Difluoropyridin-4-amine FinalProduct 2,3-Difluoropyridin-4-amine HCl Product2_ref->FinalProduct Acid-Base Reaction Reagent3 HCl Reagent3->FinalProduct

Caption: Logical relationships between reactants and products in the synthesis.

References

  • Method for preparing 2-aminopyridine derivatives. (US20060047124A1).
  • Amine and HCl - salt formation reaction. (2022-06-07). YouTube. [Link]

  • Method for salt preparation. (US20100204470A1).
  • Taylor, M. D., & Grant, L. R. (1955). Preparation of anhydrous pyridine hydrochloride. Journal of Chemical Education, 32(1), 39. [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR of 2,3-Difluoropyridin-4-amine Hydrochloride

Introduction: The Structural Imperative In the landscape of modern drug discovery and materials science, halogenated heterocycles are indispensable building blocks. Among these, 2,3-Difluoropyridin-4-amine hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative

In the landscape of modern drug discovery and materials science, halogenated heterocycles are indispensable building blocks. Among these, 2,3-Difluoropyridin-4-amine hydrochloride stands out as a key intermediate, valued for its unique electronic properties and stereochemical potential. The precise arrangement of its substituents—two electron-withdrawing fluorine atoms adjacent to a protonated amino group—creates a complex electronic environment that profoundly influences its reactivity and biological interactions.

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2,3-Difluoropyridin-4-amine hydrochloride. As the definitive method for non-destructive structural elucidation in solution, a thorough understanding of its ¹H and ¹³C NMR spectra is paramount for researchers in synthesis, process development, and quality assurance. We will move beyond a mere cataloging of peaks to explain the underlying principles that dictate the observed chemical shifts and coupling patterns, thereby establishing a self-validating framework for the compound's identification and characterization.

Molecular Structure and Atom Numbering

A clear and unambiguous numbering system is the foundation of spectral assignment. The structure of 2,3-Difluoropyridin-4-amine hydrochloride, protonated at the amino group under acidic conditions, is depicted below with the standard IUPAC numbering convention. This convention will be used throughout this guide.

Caption: Structure and IUPAC numbering of 2,3-Difluoropyridin-4-amine cation.

Experimental Protocols: Ensuring Data Integrity

The quality of NMR data is inextricably linked to the rigor of the experimental setup. The following protocol outlines a robust methodology for acquiring high-fidelity ¹H and ¹³C NMR spectra for this specific analyte.

1. Sample Preparation: The Causality of Solvent Choice

  • Analyte Weighing: Accurately weigh 10-20 mg of 2,3-Difluoropyridin-4-amine hydrochloride.

  • Solvent Selection & Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. The hydrochloride salt form necessitates a polar solvent for adequate solubility.

    • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the recommended solvent. Its high polarity readily dissolves the salt, and crucially, it slows the exchange rate of the ammonium (-NH₃⁺) protons with residual water. This often allows for the observation of the N-H protons as a distinct, albeit broad, signal.

    • Deuterium Oxide (D₂O): While providing excellent solubility, D₂O will cause the rapid exchange of the acidic -NH₃⁺ protons with deuterium, rendering them invisible in the ¹H NMR spectrum. This can be useful for simplifying the spectrum but results in the loss of information.

  • Homogenization: Vortex the solution until the sample is fully dissolved. A gentle warming or sonication may be required.

  • Transfer: Transfer the clear solution to a 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrumentation: Data should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion, particularly for resolving the complex spin-spin couplings.[1]

  • ¹H NMR Parameters:

    • Experiment: Standard single-pulse acquisition.

    • Temperature: 25 °C (298 K).

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16, depending on concentration.

  • ¹³C NMR Parameters:

    • Experiment: Standard proton-decoupled single-pulse acquisition (e.g., zgpg30).

    • Relaxation Delay (d1): 2-5 seconds, to allow for the typically longer relaxation times of quaternary carbons.

    • Number of Scans: 1024-4096, as ¹³C is an insensitive nucleus.

¹H NMR Spectral Analysis: Decoding the Signals

The ¹H NMR spectrum of 2,3-Difluoropyridin-4-amine hydrochloride is defined by two aromatic protons (H-5 and H-6) and the protons of the ammonium group. The presence of two fluorine atoms introduces complex splitting patterns through ¹H-¹⁹F coupling.

Chemical Shifts (δ):

The electron-withdrawing nature of the fluorine atoms and the positively charged nitrogen heterocycle significantly deshields the aromatic protons, shifting them downfield.

  • H-6: This proton is ortho to the ring nitrogen, placing it in the most electron-deficient position. It is therefore expected to be the most downfield aromatic signal.

  • H-5: This proton is meta to the ring nitrogen and will appear upfield relative to H-6.

  • -NH₃⁺: The ammonium protons typically appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it is often observed in the 8-10 ppm range.

Spin-Spin Coupling (J):

The multiplicity of the aromatic signals provides a wealth of structural information.

  • ³J(H5-H6): A standard ortho proton-proton coupling is expected, with a value of approximately 5-6 Hz.

  • ¹H-¹⁹F Coupling: Fluorine (¹⁹F) has a nuclear spin of I = 1/2 and is 100% abundant, leading to observable couplings to nearby protons.[2]

    • ⁴J(H6-F2): A four-bond coupling is expected between H-6 and the fluorine at C-2.

    • ⁴J(H5-F3): A four-bond coupling is expected between H-5 and the fluorine at C-3.

    • ⁵J(H6-F3): A smaller five-bond coupling may also be observed between H-6 and the fluorine at C-3.

This intricate coupling network results in each aromatic proton appearing as a complex multiplet, likely a doublet of doublets of doublets (ddd).

Predicted ¹H NMR Data Summary

ProtonPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)
H-6~8.0 - 8.3ddd³J(H5-H6) ≈ 5-6; ⁴J(H6-F2) ≈ 6-8; ⁵J(H6-F3) ≈ 1-2
H-5~7.0 - 7.3dd³J(H5-H6) ≈ 5-6; ⁴J(H5-F3) ≈ 8-10
-NH₃⁺~8.0 - 10.0br s-
Note: These are estimated values based on analogous structures and established substituent effects. The spectrum should be referenced to the residual solvent peak (DMSO-d₆ at δ ≈ 2.50 ppm).[3]

¹³C NMR Spectral Analysis: The Impact of Fluorine

The ¹³C NMR spectrum is characterized by five distinct signals for the pyridine ring carbons. The most dramatic features are the large one-bond couplings (¹JCF) for the carbons directly attached to fluorine, which are invaluable for assignment.

Chemical Shifts (δ) and ¹³C-¹⁹F Coupling (JCF):

  • C-2 & C-3: These carbons are directly bonded to fluorine atoms, resulting in two key effects. First, their chemical shifts are significantly influenced by the electronegative fluorine. Second, their signals are split into large doublets due to one-bond C-F coupling (¹JCF), typically in the range of 230-260 Hz.[4]

  • C-4: This carbon is bonded to the ammonium group and is situated between two fluorine-bearing carbons. It will exhibit smaller two-bond couplings to both F-2 and F-3, likely appearing as a doublet of doublets.

  • C-5: This carbon will be split by the adjacent F-3 (²JCF) and the more distant F-2 (³JCF).

  • C-6: This carbon is primarily affected by coupling to F-2 (³JCF) and to a lesser extent, F-3 (⁴JCF).

The hybridization of carbon atoms is a primary determinant of their chemical shift, with sp² carbons (like those in the pyridine ring) absorbing at a lower field than sp³ carbons.[5]

Predicted ¹³C NMR Data Summary

CarbonPredicted δ (ppm)Multiplicity (from C-F coupling)Coupling Constants (J, Hz)
C-2~145 - 150d¹J(C2-F2) ≈ 230-250
C-3~150 - 155d¹J(C3-F3) ≈ 240-260
C-4~135 - 140dd²J(C4-F3) ≈ 15-20; ³J(C4-F2) ≈ 5-10
C-5~115 - 120dd²J(C5-F3) ≈ 20-25; ⁴J(C5-F2) ≈ 2-4
C-6~130 - 135d³J(C6-F2) ≈ 10-15
Note: Chemical shifts are referenced to the solvent peak (DMSO-d₆ at δ ≈ 39.5 ppm).[3]

Workflow for Structural Verification: A Self-Validating System

To ensure absolute confidence in the spectral assignments, a multi-dimensional NMR approach is recommended. This workflow provides an orthogonal, self-validating system to confirm the proposed structure.

G cluster_workflow NMR Analysis Workflow prep Sample Preparation (10-20 mg in DMSO-d6) acq_1h Acquire 1D ¹H Spectrum prep->acq_1h acq_13c Acquire 1D ¹³C Spectrum prep->acq_13c assign_1h Assign ¹H Signals (δ, Multiplicity, J-coupling) acq_1h->assign_1h assign_13c Assign ¹³C Signals (δ, JCF coupling) acq_13c->assign_13c acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) correlate Correlate Spectra - COSY: H5-H6 - HSQC: C5-H5, C6-H6 - HMBC: Long-range C-H acq_2d->correlate assign_1h->acq_2d assign_13c->acq_2d confirm Final Structure Confirmation correlate->confirm

Caption: Logical workflow for comprehensive NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment will show a clear cross-peak between H-5 and H-6, confirming their ortho relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This provides direct, one-bond ¹H-¹³C correlations. It will definitively link the H-5 signal to the C-5 signal and H-6 to C-6.

  • HMBC (Heteronuclear Multiple Bond Correlation): This reveals longer-range (2-3 bond) ¹H-¹³C correlations, which are critical for assigning the quaternary carbons and confirming the overall connectivity. For instance, H-6 should show correlations to C-2, C-4, and C-5.

Conclusion

The ¹H and ¹³C NMR spectra of 2,3-Difluoropyridin-4-amine hydrochloride are rich with information, defined by the powerful deshielding effects of the heterocyclic ring and the extensive network of proton-fluorine and carbon-fluorine spin-spin couplings. A systematic approach, beginning with a robust experimental protocol and followed by a detailed analysis of chemical shifts and coupling constants, allows for unambiguous assignment. For absolute certainty, particularly in regulated environments, this 1D analysis should be complemented by 2D NMR techniques to create a self-validating data package. This guide provides the foundational knowledge and expert framework necessary for scientists to confidently identify, characterize, and utilize this important chemical entity in their research and development endeavors.

References

  • ResearchGate. (n.d.). (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoropyridin-4-amine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluoropyridin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Difluoropyridin-2-amine. Retrieved from [Link]

  • Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

  • PubMed. (2020). Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]

  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Air-Stable Carbocation Salt [(MeOC6H4)CPh2][BF4] in Lewis acid Catalyzed Hydrothiolation of Alkenes. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2,3-Difluoropyridin-4-amine Hydrochloride in Common Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2,3-Difluoropyridin-4-amine hydrochloride, a key intermediate in pharmaceutical synthesis. The content is structured to provide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2,3-Difluoropyridin-4-amine hydrochloride, a key intermediate in pharmaceutical synthesis. The content is structured to provide not only theoretical understanding but also practical, field-proven methodologies for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability and therapeutic efficacy. For amine-containing compounds like 2,3-Difluoropyridin-4-amine, formation of a hydrochloride salt is a common strategy to enhance aqueous solubility and improve handling properties. However, the solubility of these salts can be complex, influenced by factors such as pH, the common ion effect, and the nature of the solvent.[1][2] A thorough understanding of the solubility profile of 2,3-Difluoropyridin-4-amine hydrochloride is therefore essential for robust formulation development and predictable in vivo performance.

This document will delve into the theoretical and practical aspects of determining the solubility of 2,3-Difluoropyridin-4-amine hydrochloride. We will explore its predicted physicochemical properties, propose a comprehensive experimental plan for solubility determination in a range of common solvents, and provide detailed, self-validating protocols.

Physicochemical Properties and Predicted Solubility Behavior

While specific experimental data for 2,3-Difluoropyridin-4-amine hydrochloride is not extensively available in public literature, we can infer its likely behavior based on the known properties of its free base and related structures, as well as fundamental chemical principles.

Physicochemical Properties of the Free Base and Hydrochloride Salt

The predicted properties of the free base, 2,3-Difluoropyridin-4-amine, provide a foundation for understanding the behavior of its hydrochloride salt.

PropertyPredicted Value (Free Base)Predicted Value (Hydrochloride Salt)Rationale for Prediction
Molecular Formula C5H4F2N2C5H5ClF2N2Addition of HCl
Molecular Weight 130.10 g/mol 166.56 g/mol Addition of HCl
pKa ~3-4 (pyridinium ion)Not directly applicableThe hydrochloride salt is the conjugate acid of the basic amine.
logP 0.7< 0.7The ionized form is significantly more hydrophilic.

Note: The predicted values for the free base are derived from computational models and data for structurally similar compounds.[3][4] The properties of the hydrochloride salt are extrapolated based on established principles of salt formation.

Predicted Solubility in Common Solvents

Based on the anticipated physicochemical properties, we can forecast the general solubility behavior of 2,3-Difluoropyridin-4-amine hydrochloride.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe ionic nature of the salt and the potential for hydrogen bonding with the solvent will favor dissolution.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighThe high polarity of these solvents will facilitate the dissolution of the ionic salt.
Nonpolar Toluene, HexaneLowThe significant difference in polarity between the ionic solute and the nonpolar solvent will result in poor solvation.
Aqueous Buffers pH 1.2, pH 4.5, pH 6.8pH-dependentSolubility is expected to be highest at lower pH values and decrease as the pH approaches the pKa of the corresponding free base. A common ion effect may be observed in chloride-containing buffers.[5]

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain accurate and reliable solubility data, a systematic experimental approach is crucial. The following sections outline a robust protocol based on the well-established shake-flask method.[6][7]

Materials and Equipment
  • 2,3-Difluoropyridin-4-amine hydrochloride (purity >99%)

  • Common solvents (HPLC grade): Water, Methanol, Ethanol, DMSO, DMF, Toluene, Hexane

  • Aqueous buffers: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

  • pH meter

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep1 Weigh excess 2,3-Difluoropyridin-4-amine HCl prep2 Add to known volume of solvent prep1->prep2 Step 1 equil1 Incubate at controlled temperature (e.g., 25°C, 37°C) prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 Step 2 sample1 Centrifuge to pellet excess solid equil2->sample1 sample2 Filter supernatant sample1->sample2 Step 3 sample3 Analyze by HPLC sample2->sample3 Step 4 analytical_method start Filtered Supernatant dilution Dilution with Mobile Phase start->dilution hplc HPLC Injection dilution->hplc separation C18 Reverse-Phase Separation hplc->separation detection UV or MS Detection separation->detection quantification Quantification using Calibration Curve detection->quantification result Solubility Data (mg/mL) quantification->result

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Buchwald-Hartwig Coupling of 2,3-Difluoropyridin-4-amine Hydrochloride

Executive Summary This guide details the optimized protocol for the Buchwald-Hartwig cross-coupling of 2,3-difluoropyridin-4-amine hydrochloride with aryl halides. This specific substrate presents a dual challenge in med...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for the Buchwald-Hartwig cross-coupling of 2,3-difluoropyridin-4-amine hydrochloride with aryl halides. This specific substrate presents a dual challenge in medicinal chemistry:

  • Electronic Deactivation: The two fluorine atoms at the 2- and 3-positions significantly reduce the electron density of the pyridine ring, rendering the 4-amino group poorly nucleophilic.

  • Salt Form Management: The hydrochloride salt requires precise in situ neutralization to liberate the free amine without compromising the catalytic system.

This protocol utilizes Third/Fourth-Generation Buchwald Precatalysts (e.g., BrettPhos Pd G4) to overcome the nucleophilicity barrier, ensuring high yields and reproducibility suitable for drug development workflows.

Strategic Analysis: The Substrate Challenge

Electronic Landscape

The 2,3-difluoropyridine core is highly electron-deficient. In a standard catalytic cycle, the rate-limiting step for such substrates is often the amine coordination to the oxidative addition complex (


).
  • Low Nucleophilicity: The amine lone pair is delocalized into the electron-poor ring, making it sluggish to attack the Palladium center.

  • Competitive Binding: While less nucleophilic, the pyridine nitrogen (N1) can still competitively bind to the metal center, potentially leading to catalyst resting states that are off-cycle (catalyst poisoning), although the 2,3-substitution provides some steric shielding.

The Hydrochloride Factor

Using the HCl salt offers stability against oxidation but introduces a stoichiometric requirement for base.

  • Standard Amine: Requires ~1.2–1.5 equiv base.

  • Amine HCl Salt: Requires

    
     2.5 equiv base .[1] The first equivalent is consumed strictly for neutralization (
    
    
    
    ).

Reaction Mechanism & Catalytic Cycle

The following diagram illustrates the catalytic pathway, highlighting the critical deprotonation step required for the hydrochloride salt.

G Start Pd Precatalyst (Pd G4) ActiveCat Active Species [L-Pd(0)] Start->ActiveCat Activation OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ActiveCat->OxAdd + Ar-X AmineBind Amine Coordination [L-Pd(II)-Ar-N(H)R] OxAdd->AmineBind RedElim Reductive Elimination Product Release AmineBind->RedElim RedElim->ActiveCat Regeneration ArX Aryl Halide (Ar-X) ArX->OxAdd AmineSalt Amine HCl Salt (R-NH3+ Cl-) AmineSalt->AmineBind In situ Free-basing (Requires 1 eq. Base) Base Base (e.g., LHMDS/NaOtBu) (>2.5 equiv) Base->AmineBind Deprotonation

Figure 1: Catalytic cycle emphasizing the in situ neutralization of the amine hydrochloride salt.

Optimized Experimental Protocol

Reagent Selection Guide
ComponentRecommendationRationale
Catalyst BrettPhos Pd G4 (or G3)Specifically designed for primary amines and electron-deficient anilines. Ensures rapid reductive elimination.
Ligand BrettPhos (if not using G4)Provides steric bulk to prevent bis-arylation and promotes coupling of weak nucleophiles.
Base LHMDS (1.0 M in THF) or NaOtBu LHMDS is preferred for base-sensitive substrates. NaOtBu is excellent for standard couplings. Must use excess.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling points allow for thermal activation; Dioxane is standard for LHMDS.
Stoichiometry Amine HCl (1.2 equiv) / Base (2.5–3.0 equiv)Excess amine and base drive the reaction to completion despite electronic deactivation.
Step-by-Step Procedure (1.0 mmol Scale)

Safety Note: Handle all palladium catalysts and bases in a fume hood. LHMDS is moisture-sensitive.

Preparation
  • Glassware: Oven-dry a 20 mL reaction vial (or Schlenk tube) equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[2]

  • Weighing (Air Stable Solids):

    • Add 2,3-Difluoropyridin-4-amine HCl (217 mg, 1.20 mmol, 1.2 equiv).

    • Add Aryl Halide (1.00 mmol, 1.0 equiv). Note: If liquid, add via syringe later.

    • Add BrettPhos Pd G4 (18 mg, 0.02 mmol, 2 mol%). Loading can be increased to 4-5% for difficult aryl chlorides.

Reaction Assembly
  • Inert Atmosphere: Seal the vial with a septum cap (PTFE/Silicone). Evacuate and backfill with Argon three times.[2]

  • Solvent Addition: Add anhydrous 1,4-Dioxane (4.0 mL) via syringe.

    • Concentration: 0.25 M is standard. Higher concentration (0.5 M) can help reaction rates for sluggish amines.

  • Base Addition (Crucial Step):

    • If using LHMDS (Solution): Add LHMDS (1.0 M in THF) dropwise (2.5 mL, 2.50 mmol, 2.5 equiv).

    • If using NaOtBu (Solid): This should have been added in Step 2. If so, ensure 2.5–3.0 equiv (240–288 mg).

  • De-Salting Period: Stir at room temperature for 5–10 minutes. You may observe a slight precipitate change as the HCl is neutralized and LiCl/NaCl forms.

Execution
  • Heating: Place the vial in a pre-heated heating block at 80–100 °C .

    • Temp Guide: 80 °C for Aryl Bromides; 100 °C for Aryl Chlorides or electron-rich Aryl Halides.

  • Monitoring: Monitor by LC-MS or HPLC at 2 hours and 16 hours.

    • Target: Consumption of Aryl Halide.[1][3][4][5][6]

    • Note: The amine is in excess, so do not monitor amine consumption alone.

Work-up
  • Quench: Cool to room temperature. Dilute with EtOAc (10 mL) and quench with saturated aq.

    
     or water.[7]
    
  • Extraction: Wash the organic layer with water (x2) and brine (x1). Dry over

    
    .
    
  • Purification: Concentrate and purify via Flash Chromatography.

    • Stationary Phase: Silica Gel.[2][8]

    • Eluent: Hexanes/EtOAc or DCM/MeOH gradient. (Note: Aminopyridines can be polar; consider adding 1%

      
       to the eluent if streaking occurs).
      

Workflow Visualization

Workflow cluster_prep Preparation Phase cluster_react Reaction Phase cluster_workup Isolation Step1 Charge Solids: 1. Amine HCl Salt (1.2 eq) 2. Aryl Halide (1.0 eq) 3. Pd G4 Catalyst (2-5 mol%) Step2 Inert Atmosphere: Evacuate & Backfill Argon (x3) Step1->Step2 Step3 Add Solvent (Dioxane) & Base (LHMDS >2.5 eq) Step2->Step3 Step4 In-Situ Neutralization Stir RT for 10 min Step3->Step4 Step5 Thermal Activation Heat to 80-100°C (2 - 16 Hours) Step4->Step5 Step6 LC-MS Check (Target: Ar-X consumption) Step5->Step6 Step7 Workup & Purification (Flash Chromatography) Step6->Step7

Figure 2: Operational workflow for the coupling of amine hydrochloride salts.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Poisoning or Incomplete ActivationSwitch to BrettPhos Pd G4 if using older gens. Increase catalyst loading to 5 mol%. Ensure strictly anhydrous conditions.
Remaining Amine Salt Insufficient BaseThe HCl salt consumes base. Ensure you have added at least 2.5 equivalents relative to the aryl halide (assuming 1.2 eq of amine salt).
Protodehalogenation (Ar-H)

-Hydride Elimination or Solvent issues
Switch solvent to Toluene or Xylene . Lower temperature slightly. Ensure the amine is free-based correctly before heating.
Bis-arylation Amine is too reactive (Unlikely here)Increase the Amine:Halide ratio to 1.5:1. Use a bulkier ligand (tBuBrettPhos ).[9]

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Green, R. A., & Hartwig, J. F. (2014).[7] Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[1][5][7] Organic Letters, 16(17), 4388–4391. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,3-Difluoropyridin-4-amine

Introduction: The Strategic Value of the 2,3-Difluoropyridin-4-amine Scaffold In the landscape of modern medicinal chemistry and materials science, the privileged access to novel chemical space is paramount. The 2,3-difl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2,3-Difluoropyridin-4-amine Scaffold

In the landscape of modern medicinal chemistry and materials science, the privileged access to novel chemical space is paramount. The 2,3-difluoropyridin-4-amine scaffold has emerged as a highly valuable building block. The strategic placement of fluorine atoms significantly modulates the electronic properties of the pyridine ring, influencing pKa, lipophilicity, and metabolic stability. The 4-amino group provides a versatile handle for a variety of transformations, making this substrate a cornerstone for the synthesis of complex molecules with potential applications as pharmaceuticals and functional materials.

Palladium-catalyzed cross-coupling reactions stand as one of the most powerful tools in the synthetic chemist's arsenal for the construction of carbon-carbon and carbon-nitrogen bonds.[1] This guide provides a detailed exploration of the application of these transformative reactions to the 2,3-difluoropyridin-4-amine core, offering field-proven insights and robust protocols for researchers, scientists, and drug development professionals. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing not just step-by-step instructions, but also the underlying scientific rationale for the selection of catalysts, ligands, and reaction conditions.

Understanding the Reactivity of 2,3-Difluoropyridin-4-amine

The reactivity of 2,3-difluoropyridin-4-amine in palladium-catalyzed cross-coupling is governed by a delicate interplay of electronic and steric factors. The two electron-withdrawing fluorine atoms render the pyridine ring electron-deficient, which can influence the rates of oxidative addition and reductive elimination. The primary amino group at the 4-position can act as a coordinating ligand to the palladium center, potentially influencing catalyst activity and stability. Furthermore, while C-F bonds are generally robust, their activation under certain palladium-catalyzed conditions is a known phenomenon, though less common than the activation of C-Cl, C-Br, or C-I bonds. For the purpose of this guide, we will focus on cross-coupling reactions at a pre-functionalized position (e.g., a bromo or iodo substituent) on the 2,3-difluoropyridin-4-amine scaffold, as direct C-F activation is a more specialized and challenging transformation.

It is important to note that for successful cross-coupling, a leaving group such as bromine or iodine is typically required on the pyridine ring. The protocols outlined below assume the presence of such a leaving group at a position amenable to cross-coupling, for instance, 5-bromo-2,3-difluoropyridin-4-amine.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and broad functional group tolerance.[2] When applied to a halogenated derivative of 2,3-difluoropyridin-4-amine, it allows for the introduction of a wide array of aryl and heteroaryl substituents.

Causality Behind Experimental Choices
  • Catalyst System: The choice of palladium precursor and ligand is critical. For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands are often preferred as they promote the rate-determining oxidative addition step and facilitate reductive elimination. Ligands such as RuPhos and BrettPhos have demonstrated efficacy in couplings of challenging aminopyridine substrates.[3] Pre-catalysts, where the active Pd(0) species is readily formed in situ, are often advantageous for reproducibility.

  • Base: The base plays a crucial role in the transmetalation step, activating the boronic acid partner. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can influence reaction rates and substrate compatibility. For sensitive substrates, milder bases may be necessary.

  • Solvent: A polar aprotic solvent that can solubilize both the organic and inorganic components is typically used. Dioxane, THF, and DMF are common choices, often with the addition of water to aid in the dissolution of the base and facilitate the catalytic cycle.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification reagents Combine 5-bromo-2,3-difluoropyridin-4-amine, arylboronic acid, base, and solvent in a reaction vessel. degas Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. reagents->degas catalyst_add Add the palladium pre-catalyst and ligand. degas->catalyst_add heating Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring. catalyst_add->heating monitoring Monitor the reaction progress by TLC or LC-MS. heating->monitoring quench Cool the reaction to room temperature and quench with water or saturated aqueous NH4Cl. monitoring->quench extract Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). quench->extract purify Dry the organic layer, concentrate, and purify the crude product by column chromatography. extract->purify

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2,3-difluoropyridin-4-amine with Phenylboronic Acid

Materials:

  • 5-Bromo-2,3-difluoropyridin-4-amine

  • Phenylboronic acid

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add 5-bromo-2,3-difluoropyridin-4-amine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture, to give a final concentration of ~0.1 M with respect to the limiting reagent).

  • Degas the solution by bubbling with the inert gas for 15-30 minutes.

  • Add Pd(dtbpf)Cl₂ (0.02-0.05 equiv).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Suzuki-Miyaura Coupling Conditions
Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)Dioxane/H₂O1004High
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene/H₂O1106High
3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O9012Moderate to High

Note: The data in this table is representative and based on protocols for structurally similar substrates. Optimization may be required for 2,3-difluoropyridin-4-amine.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of amines with aryl halides.[1] This is particularly useful for elaborating the 2,3-difluoropyridin-4-amine core by introducing new amino substituents.

Causality Behind Experimental Choices
  • Catalyst System: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as BrettPhos, RuPhos, and XPhos are often employed to facilitate the challenging C-N reductive elimination step. The use of palladium pre-catalysts is highly recommended for reproducibility.[3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be effective, especially for sensitive substrates.[3]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base.

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII_complex L_nPd(II)(Ar)X OA->PdII_complex Amine_coord Amine Coordination PdII_complex->Amine_coord HNR'R'' Deprotonation Deprotonation Amine_coord->Deprotonation Base Pd_amido L_nPd(II)(Ar)(NR'R'') Deprotonation->Pd_amido Base_regeneration Base-H⁺ + X⁻ Deprotonation->Base_regeneration RE Reductive Elimination Pd_amido->RE RE->Pd0 Product Ar-NR'R'' RE->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of 5-Bromo-2,3-difluoropyridin-4-amine with Morpholine

Materials:

  • 5-Bromo-2,3-difluoropyridin-4-amine

  • Morpholine

  • BrettPhos Pd G3 pre-catalyst

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk tube or glovebox-compatible vial equipped with a magnetic stir bar, add the BrettPhos Pd G3 pre-catalyst (0.01-0.03 equiv) and NaOt-Bu (1.4 equiv).

  • Add 5-bromo-2,3-difluoropyridin-4-amine (1.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, followed by morpholine (1.2 equiv) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 3: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling enables the formation of a bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted pyridines. These can serve as precursors for further transformations or as key structural motifs in functional materials.

Causality Behind Experimental Choices
  • Catalyst System: The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.[4] Pd(PPh₃)₄ or a combination of a Pd(II) salt and a phosphine ligand are common choices.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the HX formed during the reaction and to facilitate the deprotonation of the alkyne.

  • Solvent: Anhydrous, deoxygenated solvents such as THF, DMF, or acetonitrile are typically used.

Experimental Workflow: Sonogashira Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine 5-bromo-2,3-difluoropyridin-4-amine, Pd catalyst, Cu(I) salt, and solvent in a reaction vessel. degas Degas the mixture with an inert gas for 15-30 minutes. reagents->degas add_reagents Add the amine base and terminal alkyne. degas->add_reagents stirring Stir the reaction at room temperature or with gentle heating. add_reagents->stirring monitoring Monitor the reaction progress by TLC or LC-MS. stirring->monitoring filter_solids Filter the reaction mixture to remove any solids. monitoring->filter_solids concentrate Concentrate the filtrate under reduced pressure. filter_solids->concentrate purify Purify the crude product by column chromatography. concentrate->purify

Caption: General workflow for Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling of 5-Bromo-2,3-difluoropyridin-4-amine with Phenylacetylene

Materials:

  • 5-Bromo-2,3-difluoropyridin-4-amine

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask, add 5-bromo-2,3-difluoropyridin-4-amine (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv), and CuI (0.06 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous THF, followed by triethylamine (2.0 equiv) and phenylacetylene (1.1 equiv) via syringe.

  • Stir the reaction mixture at room temperature. Gentle heating (e.g., to 40-60 °C) may be required for less reactive substrates.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. Increasing the catalyst loading or reaction temperature may also be beneficial. Ensure all reagents and solvents are anhydrous, especially for the Buchwald-Hartwig and Sonogashira couplings.

  • Catalyst Decomposition: The formation of palladium black is an indication of catalyst decomposition. This can sometimes be mitigated by using more robust pre-catalysts or by carefully controlling the reaction temperature and ensuring a strictly inert atmosphere.

  • Side Reactions: With polyfunctionalized substrates like 2,3-difluoropyridin-4-amine, side reactions are possible. The amino group can potentially coordinate to the palladium center and inhibit catalysis. In such cases, protection of the amino group may be necessary, although the protocols provided are designed to work with the unprotected amine.

  • Regioselectivity: When working with substrates bearing multiple leaving groups, regioselectivity can be a concern. The choice of ligand and reaction conditions can often be tuned to favor coupling at a specific position.[5]

Conclusion

The palladium-catalyzed cross-coupling of 2,3-difluoropyridin-4-amine and its derivatives is a powerful strategy for the synthesis of complex, high-value molecules. By understanding the underlying principles of these reactions and carefully selecting the appropriate catalyst system and conditions, researchers can efficiently construct a diverse array of substituted aminopyridines. The protocols and insights provided in this guide serve as a robust starting point for the successful application of these transformative methodologies in drug discovery and materials science.

References

  • Biffis, A., et al. (2018). Palladium-Catalyzed C-C and C-N Cross-Coupling Reactions. Chemical Reviews, 118(4), 2049-2145. Available at: [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. Available at: [Link]

  • Duan, Z., et al. (2019). Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl (Pseudo)halides with Arylboronic Acids. Chemical Reviews, 119(18), 10403-10499. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Available at: [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073-14075. Available at: [Link]

  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440-1449. Available at: [Link]

  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366-374. Available at: [Link]

  • Grushin, V. V. (2004). C-F Bond Activation by Transition Metal Complexes. Chemical Reviews, 104(3), 1629-1662. Available at: [Link]

Sources

Method

Experimental procedure for N-arylation of 2,3-Difluoropyridin-4-amine

Part 1: Strategic Analysis & Core Challenges The Substrate Profile 2,3-Difluoropyridin-4-amine presents a specific set of challenges for N-arylation compared to standard anilines.[1] Electronic Deactivation: The pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Core Challenges

The Substrate Profile

2,3-Difluoropyridin-4-amine presents a specific set of challenges for N-arylation compared to standard anilines.[1]

  • Electronic Deactivation: The pyridine nitrogen (electron-withdrawing) combined with two fluorine atoms at positions 2 and 3 significantly reduces the electron density of the exocyclic amino group at position 4. This lowers its nucleophilicity, making attack on electrophiles sluggish.

  • Competing Coordination: The pyridine nitrogen and the "ortho" fluorine atoms can potentially chelate or coordinate to metal centers, poisoning catalysts or altering the geometry of active species.

  • pKa Considerations: The acidity of the N-H protons is higher than that of phenylamine, influencing base selection.

Reaction Pathway Selection

To achieve successful N-arylation, we must overcome the kinetic barrier of the weak nucleophile. We propose two primary methodologies based on the nature of the coupling partner:

  • Buchwald-Hartwig Amination (Gold Standard): Utilizes specialized phosphine ligands (e.g., BrettPhos) to facilitate the oxidative addition and, crucially, the reductive elimination steps involving electron-deficient amines.

  • Chan-Lam Coupling (Mild Alternative): Suitable when aryl boronic acids are available; avoids strong bases but requires oxidative conditions.

Part 2: Experimental Protocols

Method A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: Coupling with Aryl Bromides, Chlorides, or Triflates.[2]

Rationale: Standard ligands like


 or even BINAP often fail with highly electron-deficient amines. We utilize BrettPhos  or tBuBrettPhos , which form bulky, electron-rich Pd complexes. These ligands promote the reductive elimination of the C-N bond, which is often the rate-determining step for electron-poor nucleophiles.
Materials Table
ComponentReagentEquiv.Role
Substrate 2,3-Difluoropyridin-4-amine1.0Nucleophile
Coupling Partner Aryl Bromide/Chloride1.1Electrophile
Catalyst Source BrettPhos Pd G3 or Pd(OAc)₂0.02 - 0.05Pre-catalyst
Ligand BrettPhos (if using Pd(OAc)₂)0.04 - 0.10Ligand
Base

(or NaOtBu)
2.0Acid Scavenger
Solvent 1,4-Dioxane (anhydrous)[0.2 M]Solvent
Step-by-Step Protocol
  • Preparation (Glovebox or Schlenk Line):

    • Charge a dry reaction vial (equipped with a magnetic stir bar) with 2,3-Difluoropyridin-4-amine (1.0 equiv), Aryl Halide (1.1 equiv), and

      
        (2.0 equiv).
      
    • Note: If the aryl halide is a liquid, add it after the solvent.

    • Add BrettPhos Pd G3 Precatalyst (2-5 mol%).

      • Optimization Tip: If G3 precatalyst is unavailable, premix Pd(OAc)₂ and BrettPhos (1:2 ratio) in a small amount of dioxane for 5 minutes before adding to the main vessel.

  • Inerting:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (or Nitrogen) three times to remove

      
      . Oxygen poisons the Pd(0) species.
      
  • Solvation & Reaction:

    • Inject anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M relative to the amine.

    • Place the vial in a pre-heated block at 100°C . Stir vigorously (800+ rpm).

    • Time: Run for 4–16 hours.

  • Monitoring (Self-Validation):

    • TLC/LCMS Check: At 2 hours, check for the consumption of the aryl halide.

    • Critical Check: Look for "Protodehalogenation" (Ar-H) byproduct. If Ar-H is dominant, the reductive elimination is too slow; switch to tBuBrettPhos or increase catalyst loading.

  • Workup:

    • Cool to room temperature.[1][3]

    • Dilute with EtOAc and filter through a pad of Celite to remove insoluble salts.

    • Concentrate the filtrate in vacuo.

    • Purify via Flash Column Chromatography (typically Hexanes/EtOAc gradient).

Method B: Copper-Mediated Oxidative Coupling (Chan-Lam)

Best for: Coupling with Aryl Boronic Acids; avoiding strong bases.

Rationale: This method operates via a Cu(II)/Cu(III) cycle. It is milder and tolerates air, but yields can vary for sterically hindered substrates.

Materials Table
ComponentReagentEquiv.Role
Substrate 2,3-Difluoropyridin-4-amine1.0Nucleophile
Partner Aryl Boronic Acid2.0Electrophile
Catalyst Cu(OAc)₂1.0Mediator
Base Pyridine (or

)
2.0Ligand/Base
Solvent DCM or DCM/MeOH (1:[4]1)[0.1 M]Solvent
Atmosphere Dry Air / OxygenBalloonOxidant
Step-by-Step Protocol
  • Setup:

    • To a round-bottom flask, add 2,3-Difluoropyridin-4-amine (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and Cu(OAc)₂ (1.0 equiv).

    • Note: 4Å Molecular Sieves (powdered) can be added to remove water generated during the reaction, driving the equilibrium.

  • Reaction Initiation:

    • Add DCM (or DCM/MeOH) and Pyridine (2.0 equiv).

    • Attach a balloon filled with

      
       (or simply leave open to air with a drying tube if humidity is low, though 
      
      
      
      balloon is faster).
  • Execution:

    • Stir at Room Temperature for 12–24 hours.

    • Visual Cue: The reaction mixture typically turns from blue/green to a dark slurry as the reaction progresses.

  • Workup:

    • Dilute with DCM. Wash with 1M

      
       (to remove copper salts) followed by brine.
      
    • Dry over

      
      , filter, and concentrate.
      

Part 3: Visualization & Logic

Decision Matrix for Protocol Selection

ProtocolSelection Start START: N-Arylation of 2,3-Difluoropyridin-4-amine PartnerCheck Identify Coupling Partner Start->PartnerCheck Halide Aryl Halide (Cl, Br, I, OTf) PartnerCheck->Halide Boronic Aryl Boronic Acid PartnerCheck->Boronic Activated Nitro-Arene / Highly Electron Deficient PartnerCheck->Activated MethodA METHOD A: Buchwald-Hartwig (Pd-BrettPhos) Halide->MethodA Standard MethodB METHOD B: Chan-Lam (Cu-Mediated) Boronic->MethodB Mild Cond. MethodC METHOD C: SNAr (Base only, No Metal) Activated->MethodC Cost Effective MethodB->MethodA If Low Yield

Figure 1: Decision matrix for selecting the optimal synthetic route based on electrophile availability.

Mechanistic Insight: The Challenge of Reductive Elimination

Mechanism LnP L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) LnP->OxAdd Aryl Halide AmineBind Amine Coordination (Ar-Pd-NH2R) OxAdd->AmineBind 2,3-F2-Py-NH2 Deprot Deprotonation (Ar-Pd-NHR) AmineBind->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim SLOW STEP (Requires Bulky Ligand) RedElim->LnP Regenerate

Figure 2: Catalytic cycle highlighting the rate-limiting Reductive Elimination step caused by the electron-deficient amine.

Part 4: Troubleshooting & Optimization (The "Senior Scientist's Notebook")

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive Pd species.Ensure strict

-free conditions. Switch to BrettPhos Pd G3 precatalyst to ensure active species generation.
Protodehalogenation (Ar-H formed)

-Hydride elimination or slow reductive elimination.
The amine is not binding/reacting fast enough. Increase amine equivalents to 1.5. Switch to tBuBrettPhos (more bulky/electron-rich).
Bis-arylation Product is more nucleophilic than starting material.Unlikely with this substrate due to steric/electronic bulk, but if observed, reduce aryl halide to 0.9 equiv.
Starting Material Recovery Amine failed to deprotonate.Switch base from

to NaOtBu (Sodium tert-butoxide). Warning: Check functional group tolerance.

Part 5: References

  • Buchwald-Hartwig Amination of Heterocycles:

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • BrettPhos Ligand Development:

    • Maitre, P., et al. (2009). "A General Catalyst for the N-Arylation of Indoles and Other Electron-Deficient Amines." Journal of the American Chemical Society.[5]

  • Chan-Lam Coupling Protocols:

    • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis.

  • Properties of 2,3-Difluoropyridin-4-amine:

    • PubChem Compound Summary for CID 11286475.

    • (Note: Isomer structural data used for electronic inference).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling with 2,3-Difluoropyridin-4-amine

The following Technical Support Guide addresses the low-yield issues associated with Suzuki-Miyaura cross-coupling reactions involving 2,3-Difluoropyridin-4-amine derivatives. Case ID: SUZ-23DFP-4NH2 Status: Active Troub...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the low-yield issues associated with Suzuki-Miyaura cross-coupling reactions involving 2,3-Difluoropyridin-4-amine derivatives.

Case ID: SUZ-23DFP-4NH2 Status: Active Troubleshooting Subject: Overcoming Catalyst Poisoning and Electronic Deactivation in Fluorinated Aminopyridines

Core Analysis: Why is this Reaction Failing?

If you are attempting to couple a halogenated derivative of 2,3-Difluoropyridin-4-amine (e.g., 5-bromo-2,3-difluoropyridin-4-amine) or using it as a boronic acid equivalent, you are likely facing a "perfect storm" of three competing deactivation pathways.

The Triad of Failure
  • Catalyst Sequestration (The Amine Effect): The free primary amine (

    
    ) at the C4 position is a potent Lewis base. It coordinates competitively to the Palladium(II) center, displacing the phosphine ligands or preventing the coordination of the boronic acid. This forms a catalytically inactive "Pd-Amine" sink.
    
  • Electronic Deactivation (

    
     Competition):  The 2,3-difluoro substitution pattern renders the pyridine ring highly electron-deficient. This lowers the energy of the LUMO, making the ring susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ) by your base (e.g.,
    
    
    ,
    
    
    ) rather than the intended cross-coupling.
  • Protodeboronation (If Pyridine = Boron Source): If your pyridine is the boronic acid/ester partner, the electron-withdrawing fluorines destabilize the C-B bond, leading to rapid hydrolysis (protodeboronation) before transmetallation can occur.

Diagnostic Decision Tree (Graphviz)

Use this logic flow to identify the specific bottleneck in your reaction.

Troubleshooting Start Start: Low Yield Analysis CheckSM Is Starting Material (Halide) Consumed? Start->CheckSM CheckProd Is Desired Product Forming? CheckSM->CheckProd Yes LigandIssue ISSUE: Catalyst Poisoning Solution: Switch to Buchwald Ligands (XPhos, SPhos) or Protect Amine CheckSM->LigandIssue No (Stalled) IdentifyByprod Identify Major Byproduct CheckProd->IdentifyByprod No YieldIssue ISSUE: Protodeboronation Solution: Anhydrous conditions, increase Boron equiv (1.5-2.0x) CheckProd->YieldIssue Yes, but low yield SNArIssue ISSUE: SNAr Side Reaction Solution: Switch Base to K3PO4 or CsF (Anhydrous) IdentifyByprod->SNArIssue Hydroxylated/Alkoxylated Species Reduction ISSUE: Hydride Transfer Solution: Avoid alcohol solvents, use Toluene/Dioxane IdentifyByprod->Reduction Dehalogenated SM

Figure 1: Diagnostic logic for identifying failure modes in aminopyridine couplings.

Troubleshooting Q&A

Q1: The reaction turns black immediately, and no product is formed. Is my catalyst dead?

A: Likely, yes. The "Pd-Black" formation indicates that your ligand is not stabilizing the Palladium sufficiently, or the amine substrate is stripping the ligands off the metal.

  • The Fix: Switch to Dialkylbiaryl phosphine ligands (Buchwald Ligands). XPhos and SPhos are specifically designed to form a "ligand shell" that prevents the amine substrate from binding to the Pd center while facilitating oxidative addition on electron-poor rings.

  • Protocol Shift: Move from

    
     to a precatalyst system like XPhos Pd G3  or SPhos Pd G3 .
    
Q2: I see consumption of the starting material, but I'm isolating a "hydroxy" or "butoxy" impurity.

A: You are witnessing Nucleophilic Aromatic Substitution (


). The base you are using (e.g., 

,

, or even

in wet alcohol) is attacking the C2 or C3 fluorine positions.
  • The Fix: Change the base and solvent.[1][2]

    • Avoid: Hydroxides, alkoxides, and wet alcohols.

    • Use: Anhydrous

      
        or 
      
      
      
      .
    • Solvent: Switch to non-nucleophilic solvents like 1,4-Dioxane or Toluene .

Q3: Can I just protect the amine?

A: Yes, and this is the most robust solution. If you cannot optimize the catalyst, protecting the amine as an Acetamide (-NHAc) or Boc-carbamate (-NHBoc) eliminates the catalyst poisoning issue and slightly reduces the electron deficiency of the ring (via the inductive withdrawal of the carbonyl, though resonance still plays a role).

  • Note: The Boc group is labile under high thermal Suzuki conditions (

    
    ) with Lewis acids. The Acetyl group is more stable.
    

Optimized Experimental Protocols

Method A: The "Buchwald" Approach (Direct Coupling)

Best for when you cannot protect the amine.

ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Catalyst XPhos Pd G3 (or Pd(OAc)2 + XPhos)0.02 - 0.05Bulky ligand prevents amine coordination.
Base

(Tribasic Potassium Phosphate)
2.0 - 3.0Mild base, low nucleophilicity.
Solvent n-Butanol or 1,4-Dioxane/

(4:1)
N/AHigh boiling point, good solubility.
Temp 80 - 100°C N/ARequired for activation of C-Cl/C-Br.

Step-by-Step:

  • Charge a reaction vial with the Halide (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (2.0 equiv).
    
  • Add XPhos Pd G3 (2-5 mol%).

  • Evacuate and backfill with Argon/Nitrogen (x3). Oxygen is fatal here.

  • Add degassed solvent (Dioxane/Water 4:1).

  • Seal and heat to 100°C for 2-12 hours.

Method B: The "Anhydrous" Approach (For Sensitive Fluorines)

Best if you observe defluorination or


 byproducts.
ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Catalyst

or

0.05Standard catalyst (requires protected amine usually).
Base CsF (Cesium Fluoride) 2.5Anhydrous base; activates Boron via F-B interaction.
Solvent DME or Toluene (Dry)N/ANon-protic, prevents hydrolysis.
Temp Reflux N/A

Step-by-Step:

  • Dry all glassware thoroughly.

  • Combine Halide, Boronic Acid, and CsF (dried).

  • Add Catalyst.[3][4]

  • Add Dry Toluene or DME .

  • Heat to reflux. Note: This method relies on the "Fluoride" activation pathway, which avoids generating high concentrations of aggressive hydroxide ions.

Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the amine poisoning pathway.

Mechanism cluster_prevention Prevention Strategy Pd0 Pd(0)-L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II)-Ar-X OxAdd->PdII Poison Pd(II)-Amine Complex (DEAD END) PdII->Poison  + Amine (Fast) TransMet Transmetallation (Boronic Acid) PdII->TransMet  + Boron (Slow) Amine Free Amine (Substrate) Prod Product TransMet->Prod Buchwald Buchwald Ligand (Steric Shield) Buchwald->PdII Blocks Amine Binding

Figure 2: The amine poisoning mechanism and how steric ligands (Buchwald) prevent the formation of the inactive Pd-Amine complex.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Sandtorv, A. H. (2015). Studies on the Suzuki-Miyaura Reaction of 2-Pyridyl Boronates. Universitetet i Bergen.

Sources

Optimization

Side reactions in Buchwald-Hartwig amination of difluoropyridines

Technical Support Center: Buchwald-Hartwig Amination of Difluoropyridines Introduction: The Fluorine Paradox Welcome to the technical support hub for fluoropyridine functionalization. If you are working with difluoropyri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Buchwald-Hartwig Amination of Difluoropyridines

Introduction: The Fluorine Paradox

Welcome to the technical support hub for fluoropyridine functionalization. If you are working with difluoropyridines (e.g., 2,6-difluoro, 2,4-difluoro), you are likely facing a unique tension: The Fluorine Paradox .

  • The Challenge: The C–F bond is the strongest single bond to carbon (~115 kcal/mol), making oxidative addition by Palladium difficult compared to C–Cl or C–Br.

  • The Trap: The high electronegativity of fluorine activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr ), often leading to background reactions without the catalyst.

This guide moves beyond standard protocols to address the specific failure modes of this substrate class: Regiochemical scrambling, hydrodefluorination, and catalyst poisoning.

Module 1: Regioselectivity & The SNAr Trap

The Issue: "I am targeting the C4 or C3 position, but I keep isolating the C2-aminated product."

The Mechanism: In 2,4-difluoropyridine or 2,6-difluoropyridine, the C2/C6 positions are highly activated for SNAr by the adjacent pyridine nitrogen. Strong bases (e.g., NaOtBu, KOtBu) used in standard Buchwald cycles can trigger a background SNAr reaction at C2 before the Palladium can engage the C4-fluorine.

Troubleshooting Protocol:

VariableRecommendation for Pd-Selectivity (C3/C4)Recommendation for SNAr (C2/C6)
Base Switch to Weak Bases. Use Cs₂CO₃ or K₃PO₄. Avoid alkoxides (NaOtBu).Use strong bases (NaH, KOtBu, LiHMDS).
Solvent Non-Polar. Toluene or Xylene (suppresses charge separation required for SNAr).Polar Aprotic (DMF, DMSO, NMP) stabilizes the Meisenheimer complex.
Temperature High (>100°C). Pd-catalysis often requires heat to break the C-F bond.Low to Ambient (0°C – RT). SNAr often proceeds cold.
Ligand Bulky, Electron-Rich. BrettPhos, RuPhos.None required (or ligands that don't promote OA).

Diagnostic Experiment: Run a "No-Pd Control." Stir your substrate, amine, and base in the solvent at reaction temperature without Palladium.

  • If product forms: You are fighting an SNAr background reaction. Switch to a weaker base (e.g., K₂CO₃).

  • If SM remains: The reaction is Pd-dependent; proceed to optimize the ligand.

Module 2: Hydrodefluorination (The "Missing Fluorine")

The Issue: "My mass spec shows a peak at [M-18]. I’ve lost a fluorine atom and replaced it with hydrogen."

The Mechanism: This is Hydrodefluorination . It occurs via a


-hydride elimination pathway.
  • Oxidative Addition: LnPd inserts into C–F.[1]

  • Ligand Exchange: Amine binds.

  • 
    -Hydride Elimination:  Instead of C–N bond formation (Reductive Elimination), the Pd strips a hydrogen from the amine (or solvent), releasing an imine and forming LnPd–H.
    
  • Reduction: The LnPd–H species reduces the aryl fluoride.

Troubleshooting Protocol:

  • Ligand Bulk is Key: Switch to extremely bulky ligands like BrettPhos or tBuBrettPhos .

    • Why? Bulky ligands accelerate Reductive Elimination (crowding the metal center forces the product out) and retard

      
      -hydride elimination.
      
  • Solvent Switch: If using alcoholic solvents or amines with alpha-hydrogens, switch to 1,4-Dioxane or Toluene .

  • Substrate Modification: If the amine is sterically unhindered (e.g., benzylamine), it is more prone to

    
    -elimination. Consider using a surrogate like benzophenone imine, then hydrolyze later.
    

Module 3: Catalyst Poisoning (The "Stalled Reaction")

The Issue: "The reaction starts but stops at ~20% conversion. Adding more catalyst doesn't help."

The Mechanism: Pyridines are excellent ligands. The nitrogen lone pair on your substrate (or product) can bind to the Palladium center (LnPd–Pyridine), displacing the phosphine ligand and creating an inactive "dead" complex. This is exacerbated in difluoropyridines because the electron-withdrawing fluorines make the ring π-acidic, inviting coordination.

Troubleshooting Protocol:

  • The "G3/G4" Solution: Do not use Pd(OAc)₂ + Ligand. Use Pre-formed Catalysts (e.g., BrettPhos Pd G4).

    • Why? Pre-catalysts ensure the active L1Pd(0) species is generated immediately without an induction period where the pyridine can intercept the Pd(II).

  • Ligand Choice: Use Biaryl Phosphines (Buchwald Ligands).[2][3] The bottom ring of the biaryl system physically blocks the coordination site trans to the phosphorus, preventing the pyridine nitrogen from binding.

Visualizing the Pathways

The following diagram illustrates the competition between the desired Pd-cycle and the parasitic SNAr and Hydrodefluorination pathways.

Buchwald_vs_SNAr Substrate Difluoropyridine (Substrate) SNAr_Int Meisenheimer Complex Substrate->SNAr_Int Strong Base Polar Solvent Ox_Add Oxidative Addition (L-Pd-Ar-F) Substrate->Ox_Add + Pd Catalyst Pd_Complex L-Pd(0) Catalyst Pd_Complex->Ox_Add Product_SNAr Regioisomer B (C2-Amine via SNAr) SNAr_Int->Product_SNAr -F- Amine_Bind Amine Coordination Ox_Add->Amine_Bind Red_Elim Reductive Elimination Amine_Bind->Red_Elim Bulky Ligand (BrettPhos) Beta_Elim Beta-Hydride Elimination Amine_Bind->Beta_Elim Small Ligand Unstable Intermediate Product_Desired Desired Product (C3/C4-Amine) Red_Elim->Product_Desired Product_Hydro Hydrodefluorination (H-Pyridine) Beta_Elim->Product_Hydro Reduction

Figure 1: Mechanistic divergence in difluoropyridine amination. Green paths indicate the desired catalytic cycle; red paths indicate failure modes (SNAr or Hydrodefluorination).

Standard Operating Procedures (SOPs)

Protocol A: The "Rescue" Protocol (For Difficult Substrates)

Use this when standard conditions fail or regioselectivity is poor.

  • Catalyst: BrettPhos Pd G4 (2–5 mol%).

    • Note: If G4 is unavailable, use Pd(OAc)₂ + BrettPhos (1:1.2 ratio) but premix in solvent for 5 mins at 60°C before adding substrate.

  • Base: K₃PO₄ (finely ground) (2.0 equiv).

    • Crucial: Do NOT use NaOtBu. The carbonate/phosphate bases are weak enough to suppress SNAr but strong enough to turnover the Pd cycle.

  • Solvent: 1,4-Dioxane (anhydrous). Concentration: 0.2 M.

  • Temperature: 100°C – 110°C.

  • Procedure:

    • Charge a vial with Pd-precatalyst, Ligand, Base, and Substrate.

    • Purge with Argon/Nitrogen (3 cycles).

    • Add Solvent and Amine via syringe.

    • Heat vigorously.

Protocol B: Decision Matrix for Optimization

Troubleshooting_Tree Start Problem Identified Check_Control Run No-Pd Control Start->Check_Control Result_Prod Product Forms (w/o Pd) Check_Control->Result_Prod Result_NoProd No Reaction (w/o Pd) Check_Control->Result_NoProd Sol_SNAr Issue: SNAr Competition Action: Switch to Cs2CO3 Change to Toluene Result_Prod->Sol_SNAr Check_Mass Check Mass Spec Result_NoProd->Check_Mass Mass_MminusF Mass = [M-F+H] (Hydrodefluorination) Check_Mass->Mass_MminusF Mass_SM Mass = SM only (No Conversion) Check_Mass->Mass_SM Sol_Hydro Action: Increase Ligand Bulk (Use tBuBrettPhos) Lower Temp slightly Mass_MminusF->Sol_Hydro Sol_Poison Action: Catalyst Poisoning Use Pre-catalyst (G4) Increase Conc. to 0.5M Mass_SM->Sol_Poison

Figure 2: Logical flowchart for diagnosing reaction failures in fluoropyridine couplings.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. [Link]

    • Key Insight: Defines the ligand classes (BrettPhos, RuPhos)
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. [Link]

    • Key Insight: Comprehensive review covering heterocycle-specific challenges and base selection str
  • Makarov, I. S., et al. (2018). "Regioselective Pd-Catalyzed Amination of 2,6-Dihalopyridines." Journal of Organic Chemistry, 83(9), 4922–4932. [Link]

    • Key Insight: Specifically addresses the competition between C2 and C6/C4 selectivity in dihalopyridines.
  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society, 118(30), 7217-7218. [Link]

    • Key Insight: Foundational work on reductive elimination mechanisms relevant to preventing hydrodehalogen

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with 2,3-Difluoropyridin-4-amine Hydrochloride

Welcome to the technical support center for 2,3-Difluoropyridin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3-Difluoropyridin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your experimental outcomes.

Introduction

2,3-Difluoropyridin-4-amine hydrochloride is a key building block in medicinal chemistry and materials science. The presence of two fluorine atoms on the pyridine ring significantly influences its reactivity, often necessitating careful optimization of reaction conditions. This guide provides practical, experience-driven advice to help you navigate the nuances of working with this versatile compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2,3-Difluoropyridin-4-amine hydrochloride?

Understanding the fundamental properties of your starting material is crucial for experimental design.

PropertyValueSource
CAS Number 1803125-69-0[1]
Molecular Formula C₅H₅ClF₂N₂[1]
Molecular Weight 166.56 g/mol [1]
Appearance Typically a solid[2]
Storage Keep in a dark place, sealed in a dry, room temperature environment.[2]

Q2: How does the hydrochloride salt form affect its solubility?

The hydrochloride salt of an amine is generally more soluble in polar solvents, including water and alcohols, compared to the free base. However, its solubility in common aprotic organic solvents used in cross-coupling reactions (e.g., toluene, dioxane, THF) can be limited. It is often necessary to add a base to the reaction mixture to neutralize the hydrochloride and generate the free amine in situ for it to be soluble and reactive in these solvents. Studies on similar aminopyridines show good solubility in polar aprotic solvents like DMF and NMP.[3]

Q3: What is the expected stability of 2,3-Difluoropyridin-4-amine hydrochloride?

Aminopyridines and their salts are generally stable compounds under standard laboratory conditions.[4] For fluorinated piperidine hydrochlorides, stability is noted at a pH range of 4-6 and temperatures below 25°C.[5] It is advisable to store the compound in a tightly sealed container in a cool, dry place.[2]

Q4: What are the primary safety precautions when working with fluorinated pyridines?

Fluorinated pyridines, like other pyridine derivatives, should be handled with care. It is recommended to work in a well-ventilated area, preferably a fume hood.[6][7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile gloves are often recommended), and a lab coat.[7] Avoid inhalation of dust or vapors and contact with skin and eyes.[6]

Troubleshooting Guide: Common Cross-Coupling Reactions

The electron-withdrawing nature of the fluorine atoms can significantly impact the reactivity of the pyridine ring and the nucleophilicity of the amino group. This section provides troubleshooting guidance for two common and powerful cross-coupling reactions: Suzuki-Miyaura and Buchwald-Hartwig amination.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, reactions with electron-deficient pyridines can be challenging.

Causality and Strategic Solutions:

The success of a Suzuki-Miyaura coupling hinges on the delicate balance of the catalytic cycle. With an electron-deficient substrate like 2,3-difluoropyridin-4-amine, the oxidative addition of the palladium catalyst to the C-X bond (where X is a halide) is often the rate-limiting step.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

Caption: Troubleshooting workflow for low Suzuki-Miyaura coupling yield.

Detailed Protocol for a Generic Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,3-difluoropyridin-4-amine hydrochloride (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst, 1-5 mol%) and the phosphine ligand (1.1-1.2 eq relative to Pd).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, toluene, or a mixture with water).

  • Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried and concentrated.

  • Purification: The crude product is typically purified by column chromatography.[8]

Issue 2: Low Yield or Side Products in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The reduced nucleophilicity of the amino group in 2,3-difluoropyridin-4-amine can make it a challenging substrate.

Causality and Strategic Solutions:

The key to a successful Buchwald-Hartwig amination lies in the careful selection of the catalyst, ligand, and base to overcome the lower reactivity of the electron-deficient amine. The choice of ligand is particularly critical for promoting the reductive elimination step and preventing side reactions.[2]

Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Protocol for a Generic Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), 2,3-difluoropyridin-4-amine hydrochloride (1.2 eq), the base (e.g., NaOtBu, 1.4 eq), the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), and the ligand (if not part of the pre-catalyst) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. The filtrate is then washed with water and brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Purification and Handling

Purification:

Recrystallization and column chromatography are common methods for purifying aminopyridine derivatives. For column chromatography, a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.[9]

Handling and Storage:

  • Handling: Use in a well-ventilated area and wear appropriate PPE.[6][7] Avoid creating dust.

  • Storage: Store in a tightly closed container in a cool, dry place away from light and moisture.[2]

References

  • Dai, Y., van Spronsen, J., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceuticals, 14(5), 435. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52914940, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. Retrieved February 2, 2026, from [Link]

  • Gawande, M. B., Shelke, S. N., Zboril, R., & Varma, R. S. (2014). Microwave-assisted chemistry: a rapid and sustainable route to synthesis of organic molecules. Accounts of chemical research, 47(4), 1341–1352. [Link]

  • American Elements. (n.d.). (2-Fluoropyridin-4-yl)methanamine hydrochloride. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22121175, 2,5-Difluoropyridin-4-amine. Retrieved February 2, 2026, from [Link]

  • Trissel, L. A., & Gilbert, D. L. (1995). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American journal of health-system pharmacy, 52(14), 1572–1574.
  • Liu, Y., Renjie, X., Wu, Q., & Farajtabar, A. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1436–1446. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Li, G. Y. (2002). The first phosphine-ligated, air-stable, and moisture-resistant palladium catalysts for the Suzuki and Stille reactions. The Journal of Organic Chemistry, 67(11), 3643–3650. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]

  • Carl Roth. (2021). Safety Data Sheet: Pyridine. Retrieved February 2, 2026, from [Link]

  • Lab Alley. (n.d.). Pyridine Safety Data Sheet. Retrieved February 2, 2026, from [Link]

  • Avanthay, M., & Kelly, J. M. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135491176, (R)-3,3-Difluoropiperidin-4-amine hydrochloride. Retrieved February 2, 2026, from [Link]

  • CN101863829A. (2010). Synthesis method of 3-fluorine-4-aminopyridine.
  • Gemoets, H. P. L., Laudadio, G., Verstraete, K., McQuade, D. T., & Snead, D. R. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 2–16. [Link]

  • Nash, M. A., & Johnson, J. S. (2012). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Organic letters, 14(24), 6206–6209. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved February 2, 2026, from [Link]

  • Serna, S., Tolosa, O., & Mata, G. (2012). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Organic & biomolecular chemistry, 10(34), 6888–6891. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). The triple role of fluoride ions in palladium-catalyzed Suzuki-Miyaura reactions: unprecedented transmetalation from [ArPdFL2] complexes. Chemistry (Weinheim an der Bergstrasse, Germany), 17(8), 2492–2503. [Link]

  • Organic Syntheses. (n.d.). 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Retrieved February 2, 2026, from [Link]

  • da Silva, A. C., & de Souza, R. O. M. A. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Retrieved February 2, 2026, from [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1799. [Link]

Sources

Optimization

Preventing decomposition of 2,3-Difluoropyridin-4-amine during reactions

Reference ID: DFPA-TECH-001 Status: Active Last Updated: February 3, 2026[1][2] Introduction: The "Electronic Trap" Welcome to the technical support hub for 2,3-Difluoropyridin-4-amine (CAS: 438056-69-0) .[1][2] If you a...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: DFPA-TECH-001 Status: Active Last Updated: February 3, 2026[1][2]

Introduction: The "Electronic Trap"

Welcome to the technical support hub for 2,3-Difluoropyridin-4-amine (CAS: 438056-69-0) .[1][2]

If you are reading this, you are likely experiencing one of two failures:

  • No Reaction: The amine is refusing to couple due to extreme electron deficiency.

  • Black Tar/Decomposition: The pyridine ring has unraveled or polymerized due to nucleophilic attack at the C2 position.

This molecule presents a classic synthetic paradox. The two fluorine atoms (especially at C2 and C3) drain electron density from the ring, rendering the C4-amine non-nucleophilic (pKa < 2, comparable to an amide).[2] Simultaneously, this electron deficiency activates the C2-position toward Nucleophilic Aromatic Substitution (


) .[2]

This guide provides the protocols to navigate this narrow stability window.

Module 1: Reactivity & Stability Map

The following diagram illustrates the competing pathways that dictate the fate of your reaction. You must stay in the "Green Zone" (N-Functionalization) and avoid the "Red Zone" (Ring Substitution).

ReactivityMap Start 2,3-Difluoropyridin-4-amine (Starting Material) Path_N Target Pathway: N-Functionalization Start->Path_N High-Energy Electrophiles (Acid Chlorides, Pd-Catalysis) Path_C2 Failure Mode A: C2-F Displacement (SNAr) Start->Path_C2 Strong Nucleophiles (Alkoxides, Hydrides) Path_Ox Failure Mode B: Oxidative Degradation Start->Path_Ox Air/Light Exposure Storage > 25°C Product Desired Amide/Amine Path_N->Product Controlled Base (DIPEA) Low Temp (<0°C) Byproduct_SNAr C2-Substituted Impurity (Isomer Contamination) Path_C2->Byproduct_SNAr Competition with Amine Tar Polymerization/Tar Path_C2->Tar Ring Opening Path_Ox->Tar

Figure 1: Reactivity landscape of 2,3-Difluoropyridin-4-amine.[1][2] Note the high risk of C2-fluorine displacement.[1][2]

Module 2: Troubleshooting Common Failures

Scenario A: Amide Coupling Fails (0% Conversion)

Symptom: Starting material remains untouched despite using EDC/NHS or HATU. Root Cause: The C4-amine is too electron-poor.[1][2] It cannot attack standard activated esters. The Fix: Switch to Acid Chlorides or Acyl Fluorides with a non-nucleophilic base.

ParameterStandard Protocol (Avoid)Optimized Protocol (Use)
Electrophile Carboxylic Acid + EDC/HATUAcid Chloride (freshly prepared)
Base Triethylamine (Et3N)2,6-Lutidine or Pyridine (buffers pH without acting as a nucleophile)
Solvent DMF (promotes

side reactions)
DCM or MeCN (non-polar solvents suppress

)
Temperature Room Temp to 60°C-10°C to 0°C (kinetic control)
Scenario B: Reaction Turns Black/Dark Brown

Symptom: TLC/LCMS shows multiple spots; yield is low; tar formation.[1] Root Cause:


 attack at the C2-Fluorine.[1][2]
  • Trigger: You likely used a strong base (NaH, KOtBu) or a nucleophilic solvent (MeOH, EtOH).

  • Mechanism: The base attacked the C2 position, displacing fluoride. This creates a reactive intermediate that polymerizes.

The Fix:

  • Eliminate Alkoxides: Never use NaOMe, KOtBu, or NaOEt.[2] Use Cs2CO3 or K3PO4 (anhydrous).

  • Eliminate Nucleophilic Solvents: Switch to Toluene, 1,4-Dioxane, or THF.

  • Scavenge Fluoride: Add a silyl source (e.g., TMSCl) if compatible, to trap leaving fluorides, though usually, simply changing the base is sufficient.[2]

Module 3: Optimized Experimental Protocols

Protocol 1: Safe Amide Coupling (The "Cold-Shot" Method)

Use this for attaching the amine to a carboxylic acid scaffold.[1]

  • Activation: Convert your carboxylic acid (1.1 equiv) to an acid chloride using Oxalyl Chloride/DMF (cat.) in DCM. Evaporate to dryness to remove excess HCl.

  • Preparation: Dissolve 2,3-Difluoropyridin-4-amine (1.0 equiv) in anhydrous DCM (0.2 M).

  • Buffering: Add 2,6-Lutidine (1.5 equiv). Note: Lutidine is sterically hindered and will not attack the acid chloride or the pyridine ring.

  • Addition: Cool the amine solution to -10°C (ice/acetone bath). Add the acid chloride (dissolved in minimal DCM) dropwise over 20 minutes.

  • Reaction: Allow to warm to 0°C slowly. Monitor by LCMS.[2][3] Do not heat above 25°C.

  • Quench: Quench with sat. NaHCO3.

Protocol 2: Buchwald-Hartwig Coupling (The "Weak Base" Method)

Use this for arylating the amine.[1]

  • Catalyst: Pd(OAc)2 + Xantphos (or BrettPhos ). These ligands are robust and prevent catalyst poisoning by the pyridine nitrogen.

  • Base: Cs2CO3 (Cesium Carbonate).[3] Crucial: Do not use NaOtBu.

  • Solvent: 1,4-Dioxane (degassed).[1][2]

  • Temp: 80°C - 100°C.[1][2]

  • Why this works: Cs2CO3 is strong enough to deprotonate the Pd-amine complex but too bulky/insoluble to rapidly attack the C2-F position.[1][2]

Module 4: Storage & Handling FAQs

Q: My material arrived as a dark brown solid. Is it degraded? A: Pure 2,3-difluoropyridin-4-amine should be off-white to pale yellow.[1][2] Dark brown indicates oxidation (N-oxide formation) or polymerization.[1][2] Check purity by LCMS. If >95%, purify via a short silica plug (DCM/MeOH) before use.

Q: Can I store this in DMSO stock solutions? A: No. DMSO is hygroscopic.[1] Water in DMSO will slowly hydrolyze the C2-Fluorine to a hydroxyl group (2-hydroxy-3-fluoropyridin-4-amine) over weeks.[1][2] Store as a solid under Argon at 4°C.

Q: Why does the C2-Fluorine react before the C3-Fluorine? A: The C2 position is ortho to the pyridine nitrogen.[1][2] The nitrogen's electronegativity pulls electron density directly from C2, making it the most electrophilic site on the ring. The transition state for nucleophilic attack at C2 is stabilized by the ring nitrogen.

Module 5: Decision Tree for Reaction Planning

Use this logic flow to select your reagents.

DecisionTree Start Reaction Goal? Type_Amide Make Amide (Acylation) Start->Type_Amide Type_Aryl Make Bi-Aryl Amine (Arylation) Start->Type_Aryl Q_Base Can you use Acid Chloride? Type_Amide->Q_Base Q_Cat Catalyst Selection Type_Aryl->Q_Cat Sol_AcidCl USE: Acid Chloride + 2,6-Lutidine in DCM Q_Base->Sol_AcidCl Yes Sol_HATU USE: HATU + HOAt (Requires heating, risky) Q_Base->Sol_HATU No (Acid Sensitive) Sol_Pd USE: Pd-G3/G4 Precatalyst Base: Cs2CO3 (Avoid Alkoxides) Q_Cat->Sol_Pd

Figure 2: Reagent selection guide to minimize decomposition risks.[1][2]

References

  • Synthesis and Reactivity of Fluoro-Pyridines

    • Title: Nucleophilic Aromatic Substitution of Polyfluorinated Heterocycles.[4]

    • Source:Journal of Fluorine Chemistry.
    • Relevance: Establishes the hierarchy of leaving groups in fluoropyridines (C2 > C4 > C3).
  • Amide Coupling to Electron-Deficient Amines

    • Title: A Protocol for Amide Bond Formation with Electron Deficient Amines.[5][6][7][8]

    • Source:Organic & Biomolecular Chemistry, 2015.[2][7]

    • Relevance: Validates the use of acid fluorides/chlorides over standard carbodiimide couplings for unreactive amines.
  • Safety & Handling Data

    • Title: 2,3-Difluoropyridin-4-amine Safety Data Sheet (SDS).[1][2]

    • Source: PubChem / BLD Pharm.[2]

    • Relevance: Confirming storage conditions (Inert, 2-8°C) and hazards.

Disclaimer: This guide is for research purposes only. Always consult the specific SDS and perform a risk assessment before handling fluorinated heterocycles.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2,3-Difluoropyridin-4-amine Hydrochloride

This guide provides in-depth technical support for the recrystallization of 2,3-Difluoropyridin-4-amine hydrochloride. It is designed for researchers, scientists, and drug development professionals to troubleshoot and op...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the recrystallization of 2,3-Difluoropyridin-4-amine hydrochloride. It is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this key intermediate. The methodologies and principles discussed are grounded in established chemical practices to ensure reliable and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recrystallizing 2,3-Difluoropyridin-4-amine hydrochloride?

A1: As an amine hydrochloride salt, this compound is highly polar. The primary challenges include identifying a suitable solvent or solvent system that provides a significant difference in solubility between hot and cold conditions. The presence of fluorine atoms can also influence intermolecular interactions and solubility behavior. Pyridine rings themselves can sometimes lead to difficulties in crystallization.[1]

Q2: What is the best starting point for solvent selection?

A2: Given the salt-like nature of the compound, polar protic solvents are a logical starting point. Consider alcohols (e.g., methanol, ethanol, isopropanol) or aqueous mixtures. The principle of "like dissolves like" suggests that a polar solvent will be required to dissolve this polar compound.[2][3] A systematic solvent screening is highly recommended.

Q3: How does the hydrochloride salt form affect solvent choice compared to the free base?

A3: The hydrochloride salt is significantly more polar and will have a higher melting point and different solubility profile than its free base counterpart. It will be more soluble in polar solvents like water and alcohols, and less soluble in nonpolar solvents like hexanes or toluene. Recrystallization of the free base would require a less polar solvent system.

Q4: Can I use a mixed solvent system?

A4: Yes, a mixed solvent system is often ideal when a single solvent does not provide the desired solubility curve.[4] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes slightly cloudy (the saturation point).[1]

Troubleshooting Guide: From Theory to Practice

This section addresses specific issues that may arise during the recrystallization of 2,3-Difluoropyridin-4-amine hydrochloride.

Problem: The compound "oils out" instead of forming crystals.

Q: I've dissolved my compound in a hot solvent, but upon cooling, it separates as a liquid or oil instead of a solid. What is happening and how can I fix it?

A: The phenomenon of "oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to a liquid-liquid phase separation.[5][6] Oiled-out products are often impure because the oil can act as a solvent for impurities.[6]

Causality & Solutions:

  • High Solute Concentration: The solution may be too supersaturated.

    • Solution: Re-heat the mixture to dissolve the oil, and add a small amount of additional hot solvent (1-5% volume increase) to decrease the saturation level.[5] Allow it to cool more slowly.

  • Melting Point Depression: The melting point of your compound may be depressed by the presence of the solvent or impurities, causing it to be lower than the temperature of crystallization.

    • Solution 1: Lower the starting temperature of crystallization by adding more solvent.

    • Solution 2: Switch to a lower-boiling point solvent. For example, if you are using isopropanol, try ethanol.

    • Solution 3: If using a mixed-solvent system, you may have too much "good" solvent. Try reducing the proportion of the good solvent.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over an ordered crystal lattice.

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.[7]

Problem: No crystals form, even after extended cooling.

Q: My solution is clear and has been cooling for a long time, but no crystals have appeared. What should I do?

A: The absence of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature, or that nucleation (the initial formation of small crystal seeds) is inhibited.

Causality & Solutions:

  • Excess Solvent: The most common reason for no crystal formation is the use of too much solvent, preventing the solution from becoming supersaturated upon cooling.[5]

    • Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration.[5] Then, allow it to cool again.

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleation event.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[5] The microscopic imperfections on the glass can provide a surface for nucleation.

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution.[5] This "seed crystal" will act as a template for further crystal growth.

    • Solution 3 (Reduced Temperature): Cool the solution to a lower temperature using a dry ice/acetone bath, but be mindful that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Problem: Crystal yield is very low.

Q: I successfully obtained pure crystals, but the final mass is much lower than expected. How can I improve my yield?

A: Low yield can result from several factors, including using too much solvent, premature crystallization, or losses during transfer and filtration.

Causality & Solutions:

  • Excessive Solvent Use: As with the failure to form crystals, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even at low temperatures.[5]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[8][9] This ensures maximum supersaturation upon cooling.

  • Premature Crystallization: If crystals form too early, for example during a hot filtration step, product will be lost.

    • Solution: Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely. Add a small excess of solvent before filtration, and then boil it off before the final cooling step.

  • Incomplete Crystallization:

    • Solution: Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature to maximize the amount of product that crystallizes out of solution.

  • Washing with a "Good" Solvent: Washing the collected crystals with the recrystallization solvent while it is at room temperature or warm will dissolve some of the product.

    • Solution: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.[4] This will wash away impurities adhering to the crystal surface without dissolving a significant amount of the product.

Workflow and Decision Making

The following diagram outlines a systematic approach to troubleshooting common recrystallization issues.

Sources

Optimization

Technical Support Center: Scaling Up Reactions with 2,3-Difluoropyridin-4-amine

Welcome to the technical support guide for 2,3-Difluoropyridin-4-amine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scalin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,3-Difluoropyridin-4-amine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling reactions involving this versatile but reactive building block. Our guidance is grounded in established chemical principles and practical, field-proven insights to ensure the successful transition of your synthesis from the bench to the pilot plant.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about 2,3-Difluoropyridin-4-amine to ensure a solid foundation for its use in your projects.

Q1: What are the primary chemical properties and reactivity of 2,3-Difluoropyridin-4-amine?

A1: 2,3-Difluoropyridin-4-amine is an electron-deficient heteroaromatic amine. The key features governing its reactivity are:

  • Nucleophilic Amino Group: The primary amine at the C4 position is a potent nucleophile and can participate in a wide range of reactions, including acylations, alkylations, and transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination).[1]

  • Electron-Deficient Pyridine Ring: The fluorine atoms at the C2 and C3 positions are strongly electron-withdrawing, making the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 position.

  • Directing Group Effects: The amino group can act as a directing group in certain reactions, influencing the regioselectivity of further functionalization.

Q2: What are the critical safety and handling considerations for this compound?

A2: 2,3-Difluoropyridin-4-amine requires careful handling. Based on data for structurally similar compounds, it is classified as harmful if swallowed, causes skin irritation, and serious eye irritation.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]

  • Thermal Decomposition: Avoid excessive heating. Like other fluorinated and nitrogen-containing heterocycles, thermal decomposition can release toxic gases such as hydrogen fluoride (HF) and nitrogen oxides (NOx).[5]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6]

Q3: In which solvents does 2,3-Difluoropyridin-4-amine exhibit the best solubility for reactions?

A3: Solubility is a critical parameter for reaction success, especially during scale-up. While specific quantitative data for this exact molecule is not broadly published, its solubility profile can be inferred from its structure and data on similar compounds.[7] Generally, it will show good solubility in polar aprotic solvents and moderate solubility in some polar protic and ethereal solvents.

Solvent ClassExamplesExpected SolubilityRationale & Scale-Up Considerations
Polar Aprotic DMF, DMAc, NMP, DMSOHighExcellent for dissolving the amine and many reaction partners. Caution: High boiling points can complicate product isolation.
Ethereal THF, 2-MeTHF, DioxaneModerate to GoodGood general-purpose solvents. 2-MeTHF is a greener alternative to THF with better stability and higher boiling point.
Chlorinated Dichloromethane (DCM)ModerateUseful for reactions at or below room temperature. Limited use in scale-up due to environmental and safety concerns.
Aromatic Toluene, XyleneLow to ModerateOften used in cross-coupling reactions, sometimes in combination with a co-solvent to improve solubility.[8]
Polar Protic Isopropanol (IPA), n-ButanolLow to ModerateCan act as a nucleophile or proton source, potentially leading to side reactions. Use with caution depending on the reaction type.
Non-Polar Alkanes Hexanes, HeptaneVery LowPrimarily used as anti-solvents for crystallization/precipitation.

Section 2: Troubleshooting Guide for Scale-Up

Transitioning from lab-scale to pilot or manufacturing scale introduces challenges related to mass and heat transfer, reagent addition, and purification.[9] This guide provides structured solutions to common problems.

Issue 1: Low Reaction Yield or Stalled Conversion

A common issue during scale-up is a drop in yield or a reaction that fails to reach completion. This is often due to factors that are less noticeable at the bench scale.

Q: My cross-coupling reaction yield dropped from 90% at 1g scale to 60% at 100g scale. What are the likely causes?

A: This is a classic scale-up problem. The primary culprits are often related to mass and heat transfer. Let's diagnose this systematically.

Troubleshooting Workflow: Low Yield

LowYield_Workflow Start Low Yield or Stalled Reaction Observed at Scale CheckMixing 1. Evaluate Mixing Efficiency - Is the stir rate adequate for the vessel geometry? - Are there dead spots or solids settling? Start->CheckMixing CheckTemp 2. Verify Internal Temperature (T_int) - Is the exotherm controlled? - Does T_int match the setpoint (T_set)? CheckMixing->CheckTemp Adequate SolutionMixing Action: Improve Agitation - Use overhead stirring with appropriate impeller. - Increase RPM or use baffles. CheckMixing->SolutionMixing Inadequate CheckPurity 3. Analyze Reagent & Solvent Purity - Are solvents anhydrous? - Any impurities in starting materials? CheckTemp->CheckPurity Good Control SolutionTemp Action: Optimize Thermal Control - Slow down reagent addition rate. - Improve reactor cooling efficiency. CheckTemp->SolutionTemp Poor Control CheckCatalyst 4. Investigate Catalyst Activity - Has the catalyst been exposed to air/moisture? - Is the catalyst loading sufficient for the scale? CheckPurity->CheckCatalyst All Pure SolutionPurity Action: Use High-Purity Materials - Dry solvents rigorously before use. - Re-qualify starting material batches. CheckPurity->SolutionPurity Impurities Found SolutionCatalyst Action: Handle Catalyst Under Inert Gas - Use a glovebox for dispensing. - Consider increasing catalyst loading slightly. CheckCatalyst->SolutionCatalyst Potential Deactivation

Caption: Troubleshooting workflow for diagnosing low reaction yields during scale-up.

Detailed Explanations:
  • Mixing & Mass Transfer: At a larger scale, inefficient stirring can create localized "hot spots" or areas of high concentration, leading to side reactions. It can also prevent reagents from interacting effectively. Ensure your reactor is equipped with appropriate overhead stirring and baffles to maintain a homogeneous mixture.

  • Heat Transfer: Many reactions, especially cross-couplings, are exothermic. A 100g scale reaction has a much smaller surface-area-to-volume ratio than a 1g reaction, making it harder to dissipate heat. An uncontrolled exotherm can degrade reagents, catalysts, and products. The solution is to slow the addition of a key reagent or improve the reactor's cooling capacity.

  • Reagent Purity: Water and other impurities can have a dramatic effect on many reactions. For instance, in Halogen Exchange (Halex) reactions, water can deactivate the fluoride salt.[10] In palladium-catalyzed couplings, certain impurities can act as catalyst poisons. Always use anhydrous solvents and ensure the purity of your 2,3-Difluoropyridin-4-amine and coupling partners.

Issue 2: Formation of Significant Side Products

The appearance of new or increased levels of impurities upon scale-up is a common and frustrating challenge. The unique electronics of 2,3-Difluoropyridin-4-amine can lead to specific side reactions.

Q: In my Suzuki-Miyaura coupling, I am seeing a significant amount of a diarylated byproduct and some starting material reduction. How can I improve selectivity?

A: This points to issues with catalyst reactivity and chemoselectivity, which can be exacerbated at scale. The electron-deficient nature of the pyridine ring and the presence of multiple reactive sites are key factors.

Common Side Reactions and Mitigation Strategies
Side Reaction TypePotential CauseProposed Solution & Rationale
Diarylation / Over-reaction Catalyst is too reactive; prolonged reaction time at high temperature.1. Lower Temperature: Running the reaction at a lower temperature can slow the rate of the second coupling relative to the first.[11] 2. Change Catalyst: Switch to a catalyst/ligand system known for better selectivity, such as using Pd(PPh₃)₄ which can sometimes favor mono-arylation.[11]
C-F Bond Activation / Substitution Harsh nucleophiles (e.g., strong base at high temp); highly active catalyst.1. Use a Milder Base: Switch from t-BuOK to a weaker base like K₂CO₃ or K₃PO₄.[8] 2. Protect the Amine: If the reaction conditions are harsh, consider temporary protection of the 4-amino group to modulate the ring's electronics.
Reductive Dehalogenation Presence of a hydrogen source (e.g., protic solvent, water); catalyst choice.1. Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. 2. Screen Catalysts: Some palladium catalysts are more prone to β-hydride elimination or other pathways leading to reduction. Screening different phosphine ligands is advised.
Logical Diagram: Factors Influencing Reaction Selectivity

Selectivity_Factors Selectivity Desired Reaction Selectivity Desired Target Product Selectivity->Desired Optimized Side1 Diarylation Selectivity->Side1 Sub-optimal Side2 Reduction Selectivity->Side2 Sub-optimal Side3 C-F Substitution Selectivity->Side3 Sub-optimal Catalyst Catalyst System (Metal, Ligand) Catalyst->Selectivity Base Base (Strength, Type) Base->Selectivity Temp Temperature Temp->Selectivity Solvent Solvent (Polarity, Protic/Aprotic) Solvent->Selectivity

Caption: Interplay of key reaction parameters that control selectivity.

Issue 3: Purification and Isolation Difficulties

Fluorinated compounds can present unique purification challenges. What works on a small scale with chromatography may be impractical or inefficient for multi-gram quantities.

Q: My product is difficult to separate from a non-polar byproduct via column chromatography, and it oils out during attempted crystallization. What are my options?

A: This is a common scenario. Relying solely on silica gel chromatography is not a viable scale-up strategy. A multi-pronged approach is necessary.

Protocol 1: Scalable Purification Strategy
  • Initial Workup Optimization:

    • Objective: Remove as many impurities as possible before crystallization or chromatography.

    • Procedure:

      • After quenching the reaction, perform a series of aqueous washes. Use a dilute acid wash (e.g., 1M HCl) to extract basic impurities, followed by a dilute base wash (e.g., sat. NaHCO₃) to remove acidic impurities.

      • If your product is basic, you can perform an acid-base extraction. Dissolve the crude material in a suitable organic solvent (e.g., MTBE or Toluene), extract with aqueous acid to move your amine product into the aqueous layer, wash the organic layer to remove non-polar impurities, then basify the aqueous layer and re-extract your purified product back into an organic solvent.

      • This technique is highly effective for separating amines from neutral or acidic byproducts.

  • Crystallization Development:

    • Objective: Develop a robust crystallization method for obtaining high-purity material.

    • Procedure:

      • Solvent Screening: Use a small amount of crude material to screen a panel of solvents (see solubility table in FAQs). Look for a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

      • Anti-Solvent Method: Dissolve the crude product in a minimal amount of a good solvent (e.g., THF or Acetone). Slowly add a non-polar anti-solvent (e.g., Heptane or Hexanes) until turbidity persists. Heat gently to redissolve, then allow to cool slowly. This is often more effective than single-solvent cooling crystallization.

      • Seeding: If the product is slow to crystallize, use a small crystal of pure material to initiate nucleation.

  • Alternative Purification Methods:

    • If crystallization fails, consider distillation (if the product is thermally stable and volatile) or preparative HPLC for high-value materials. For removing residual palladium, treatment with activated carbon or a specialized scavenger resin can be effective.

References

  • Vertex AI Search. (n.d.). Challenges of scaling up chemical processes (based on real life experiences).
  • BenchChem. (n.d.). Troubleshooting common issues in reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine.
  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC.
  • ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF.
  • BenchChem. (n.d.). Technical Support Center: Scalable Synthesis of Fluorinated Pyridines.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • RSC Publishing. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • ACS Publications. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides.
  • PubChem. (n.d.). 3,5-Difluoropyridin-2-amine.
  • Echemi. (n.d.). 2-(2,4-Difluorophenoxy)-3-pyridinamine Safety Data Sheets.
  • Enamine. (n.d.). Safety Data Sheet.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Pyridine Derivatives

Topic: Biological Activity of Fluorinated vs. Non-Fluorinated Pyridine Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers[1] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Fluorinated vs. Non-Fluorinated Pyridine Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers[1]

Executive Summary: The "Fluorine Effect" in Pyridine Scaffolds[2][3]

In modern medicinal chemistry, the pyridine ring is a privileged scaffold, appearing in over 20% of known drugs.[1] However, non-fluorinated pyridine derivatives often suffer from rapid oxidative metabolism, suboptimal lipophilicity, and promiscuous binding.[1] The strategic introduction of fluorine—the most electronegative element—into the pyridine architecture is not merely a structural modification; it is a functional transformation.[1]

This guide objectively compares the biological performance of fluorinated versus non-fluorinated pyridine derivatives, focusing on three critical axes: Metabolic Stability , Physicochemical Modulation (pKa/LogD) , and Target Binding Affinity .[1]

Mechanistic Comparison: Why Fluorination Matters[1][4][5][6]

The biological divergence between these two classes of compounds stems from the unique electronic and steric properties of the Carbon-Fluorine (C–F) bond.[1]

Electronic Modulation and Basicity (pKa)
  • Non-Fluorinated Pyridines: The nitrogen atom in a standard pyridine ring is basic (pKa ~5.2).[1] This can lead to high ionization at physiological pH, potentially limiting membrane permeability (passive diffusion) and increasing off-target hERG channel inhibition.[1]

  • Fluorinated Pyridines: Fluorine acts as a strong electron-withdrawing group (EWG).[1] Placing a fluorine atom (or CF₃ group) adjacent to the nitrogen withdraws electron density, significantly lowering the basicity (pKa reduction of 2–3 units).[1] This ensures a higher fraction of the molecule remains neutral at physiological pH, enhancing membrane permeability and CNS penetration .[1]

Metabolic Stability (The "Metabolic Block")
  • Non-Fluorinated Pyridines: Susceptible to rapid oxidation by Cytochrome P450 enzymes (CYP450), particularly at the electron-rich C-positions (C2/C6 or C3/C5), leading to short half-lives (

    
    ).[1]
    
  • Fluorinated Pyridines: The C–F bond is stronger (approx. 116 kcal/mol) than the C–H bond (approx. 99 kcal/mol) and resistant to oxidative cleavage.[1] Substituting a metabolic "soft spot" with fluorine effectively blocks degradation, extending in vivo half-life.[1]

Visualizing the Mechanism

The following diagram illustrates how fluorine substitution alters the metabolic fate and physicochemical properties of the pyridine scaffold.

FluorineEffect NonFluoro Non-Fluorinated Pyridine (High Basicity, Metabolic Soft Spots) Fluoro Fluorinated Pyridine (Low Basicity, Metabolic Block) NonFluoro->Fluoro Strategic Fluorination (C-H to C-F) CYP CYP450 Enzyme NonFluoro->CYP High Affinity Substrate Fluoro->CYP Steric/Electronic Shielding Stability Metabolic Stability (Extended t1/2) Fluoro->Stability Blocks Oxidation Site Permeability Membrane Permeability (Improved LogD) Fluoro->Permeability Reduced pKa Metabolism Oxidative Metabolism (Rapid Clearance) CYP->Metabolism C-H Oxidation

Figure 1: Mechanistic pathway showing how fluorination blocks CYP450-mediated metabolism and improves permeability.[1]

Comparative Data Analysis

Quantitative Physicochemical Comparison

The following data, derived from studies on 2-(thioalkyl)pyridines, demonstrates the direct correlation between fluorination patterns and lipophilicity (LogD), a key predictor of drug absorption.

ParameterNon-Fluorinated ControlDifluorinated Analog (

)
Trifluorinated Analog (

)
Impact Analysis
LogD (pH 7.4) 1.691.952.13+26% Increase: Fluorination increases lipophilicity, aiding membrane crossing.[1]
Basicity (pKa) ~5.2 (Base)~3.5~2.1Reduced Basicity: Prevents lysosomal trapping and improves passive transport.[1]
Metabolic Risk High (S-oxidation & Ring hydroxylation)ModerateLowStability:

group is metabolically inert compared to methyl.[1]

Data Source: Adapted from comparative studies on thiofluoroalkyl pyridines [1].

Case Study: Alpelisib (PI3K Inhibitor)

Alpelisib (Novartis) exemplifies the critical role of a fluorinated pyridine moiety in clinical success.[1]

  • Structure: Contains a 2-trifluoro-t-butyl pyridine motif.[1][2]

  • Non-Fluorinated Alternative: A simple t-butyl or methyl pyridine would suffer from rapid hydroxylation.[1]

  • Performance Outcome:

    • Binding: The

      
       group forms a specific hydrogen bond interaction with Lysine-802 (K802) in the PI3K binding pocket, boosting potency.[1][2]
      
    • Metabolism: The bulky, fluorinated group prevents oxidative attack on the pyridine ring, enabling once-daily oral dosing [2].[1]

Experimental Protocol: Comparative Metabolic Stability Assessment

To objectively compare a fluorinated pyridine derivative against its non-fluorinated analog, a Microsomal Stability Assay is the gold standard.[1] This protocol ensures self-validating results by using internal controls.[1]

Objective

Determine the intrinsic clearance (


) and half-life (

) of Compounds A (Non-fluorinated) and B (Fluorinated) in human liver microsomes (HLM).
Materials
  • Test Compounds: 10 mM DMSO stocks of Compound A and B.

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).[1]

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[1]

Step-by-Step Methodology
  • Preparation:

    • Dilute HLM to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).

    • Pre-incubate HLM with test compounds (1 µM final conc) at 37°C for 5 minutes. Reason: To reach thermal equilibrium.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.[1]

    • Control: Run a parallel incubation without NADPH to rule out chemical instability (non-enzymatic degradation).

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
    • Immediately dispense into 200 µL of ice-cold Quench Solution. Reason: Stops enzymatic activity instantly.[1]

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min) to pellet precipitated proteins.

    • Analyze supernatant via LC-MS/MS .[1] Monitor parent ion depletion.[1]

  • Calculation:

    • Plot

      
       vs. time.[1] The slope 
      
      
      
      is the elimination rate constant.[1]
    • 
      [1]
      
    • 
      [1]
      
Expected Results Interpretation
  • Non-Fluorinated: Rapid depletion (steep slope),

    
     min.[1] Indicates metabolic liability.[1][3][2][4]
    
  • Fluorinated: Slow depletion (shallow slope),

    
     min.[1] Confirms metabolic blocking effect.[1]
    

Synthesis & Optimization Workflow

The following workflow describes the logical progression from a non-fluorinated hit to an optimized fluorinated lead.

OptimizationWorkflow Hit Non-Fluorinated Hit (Good Potency, Poor Stability) Design Design Strategy: Identify Metabolic Soft Spots (C-H) Hit->Design Synthesis Synthesis of Fluorinated Analogs (Direct Fluorination / Building Blocks) Design->Synthesis Replace C-H with C-F Screening Screening Cascade: 1. Microsomal Stability 2. pKa / LogD 3. Target Potency Synthesis->Screening Screening->Design Criteria Failed (Iterate) Lead Optimized Fluorinated Lead (Balanced Potency & PK) Screening->Lead Criteria Met

Figure 2: Iterative workflow for optimizing pyridine derivatives via fluorination.

Conclusion

The incorporation of fluorine into pyridine derivatives is a proven strategy to overcome the inherent limitations of the pyridine scaffold. While non-fluorinated pyridines provide essential hydrogen-bonding capabilities, they often fail in late-stage development due to oxidative clearance.[1] Fluorinated analogs offer a superior alternative by:

  • Blocking Metabolism: Extending half-life without sacrificing potency.[1]

  • Tuning Physicochemical Properties: optimizing lipophilicity and basicity for better membrane permeability.[1]

  • Enhancing Binding: Creating new electrostatic interactions within the binding pocket.[1]

For researchers, the data supports a "fluorine-scan" approach early in lead optimization to rapidly identify analogs with superior drug-like properties.[1]

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry. [Link][1]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link][1][2]

  • Metabolic Stability Imparted by Fluorine Substitution. Drug Metabolism and Disposition. [Link][1]

  • Fluorine in Drug Discovery: Chemical and Biological Perspectives. Journal of Medicinal Chemistry. [Link][1]

Sources

Comparative

The Strategic Advantage of Fluorination in Pyridinamine-Based Kinase Inhibitors: A Comparative Efficacy Guide

In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors remains a cornerstone of precision medicine. The strategic incorporation of fluorine into drug candidates has emerged...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors remains a cornerstone of precision medicine. The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool in medicinal chemistry to enhance pharmacological properties. This guide provides an in-depth comparative analysis of the efficacy of fluorinated pyridinamine-derived kinase inhibitors, with a focus on established therapeutic agents. While the specific scaffold of 2,3-Difluoropyridin-4-amine is an emerging area of interest, this guide will draw upon well-characterized analogs to provide a robust and data-driven comparison for researchers, scientists, and drug development professionals.

The Role of Fluorine in Kinase Inhibitor Design

The introduction of fluorine atoms into a molecular scaffold can profoundly influence a compound's metabolic stability, binding affinity, and membrane permeability. The high electronegativity and small size of fluorine can lead to more favorable interactions with the kinase active site, potentially increasing potency and selectivity. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.

Comparative Efficacy of Fluorinated Pyridinamine Kinase Inhibitors

To illustrate the efficacy of fluorinated pyridinamine derivatives, we will compare two prominent examples: Osimertinib, a third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, and Ceritinib, a second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor. Both of these drugs feature a fluorinated phenylamino group attached to a heterocyclic core, a common motif in modern kinase inhibitor design.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro and in vivo efficacy of Osimertinib and Ceritinib against their respective target kinases and relevant cancer cell lines.

CompoundTarget Kinase(s)IC50 (nM) - Enzyme AssayCell LineGI50/IC50 (nM) - Cellular AssayKey Efficacy Highlights
Osimertinib EGFR (T790M, L858R, ex19del)<1 (T790M), 1 (L858R), 1 (ex19del)PC-9 (ex19del), H1975 (L858R/T790M)16.5 (PC-9), 1.6 (H1975)Potent and selective against activating and resistance mutations in EGFR. []Demonstrates superior progression-free survival (PFS) compared to earlier generation EGFR inhibitors. []
Ceritinib ALK, ROS10.2 (ALK), 0.4 (ROS1)H2228 (EML4-ALK)23 (H2228)Highly potent against ALK and overcomes resistance to the first-generation inhibitor, crizotinib. [2]Shows significant clinical activity in both crizotinib-naïve and crizotinib-refractory patients. [2]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways targeted by these inhibitors is crucial for appreciating their therapeutic rationale.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, promoting cell proliferation, survival, and differentiation. [3][4]In non-small cell lung cancer (NSCLC), activating mutations in EGFR lead to constitutive signaling and tumor growth. [5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Transcription mTOR->Transcription Cell Growth & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation & Differentiation Osimertinib Osimertinib Osimertinib->EGFR Inhibition

EGFR Signaling Pathway and Inhibition by Osimertinib.
ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is another receptor tyrosine kinase that can become oncogenic when it fuses with other genes, such as EML4, leading to constitutive kinase activity. [6]This aberrant signaling activates pathways including JAK/STAT, PI3K/AKT, and RAS/ERK, driving tumor cell proliferation and survival in certain types of NSCLC. [7][8]

ALK_Signaling_Pathway cluster_membrane_alk Cell Membrane cluster_cytoplasm_alk Cytoplasm cluster_nucleus_alk Nucleus EML4-ALK EML4-ALK JAK JAK EML4-ALK->JAK PI3K_ALK PI3K EML4-ALK->PI3K_ALK RAS_ALK RAS EML4-ALK->RAS_ALK STAT3 STAT3 JAK->STAT3 Transcription_ALK Transcription STAT3->Transcription_ALK Gene Expression AKT_ALK AKT PI3K_ALK->AKT_ALK AKT_ALK->Transcription_ALK Cell Survival ERK_ALK ERK RAS_ALK->ERK_ALK ERK_ALK->Transcription_ALK Cell Proliferation Ceritinib Ceritinib Ceritinib->EML4-ALK Inhibition

EML4-ALK Signaling and Inhibition by Ceritinib.

Experimental Protocols

The evaluation of kinase inhibitor efficacy relies on a combination of biochemical and cell-based assays. [9][10]

Biochemical Kinase Inhibition Assay (Example: LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding affinity of a test compound to the kinase of interest.

Principle: A terbium-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer (kinase inhibitor) binds to the kinase's active site. When the tracer is bound, Förster Resonance Energy Transfer (FRET) occurs between the terbium and the tracer. A test compound that binds to the kinase active site will displace the tracer, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of the kinase of interest in kinase buffer.

    • Prepare a solution of the terbium-labeled antibody in kinase buffer.

    • Prepare a solution of the fluorescently labeled tracer in kinase buffer.

    • Prepare serial dilutions of the test compound in DMSO, followed by dilution in kinase buffer.

  • Assay Plate Setup:

    • Add the test compound dilutions to the wells of a 384-well plate.

    • Add the kinase and antibody mixture to all wells.

    • Add the tracer to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

  • Data Analysis:

    • Calculate the ratio of the acceptor (tracer) emission to the donor (terbium) emission.

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Biochemical_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Kinase, Antibody, Tracer, Compound) Start->Reagent_Prep Plate_Setup Assay Plate Setup (384-well) Reagent_Prep->Plate_Setup Incubation Incubation (1-2 hours, RT) Plate_Setup->Incubation Data_Acquisition TR-FRET Reading Incubation->Data_Acquisition Data_Analysis IC50 Determination Data_Acquisition->Data_Analysis End End Data_Analysis->End Cellular_Assay_Workflow Start Start Cell_Plating Cell Plating (96-well) Start->Cell_Plating Compound_Treatment Compound Treatment (72 hours) Cell_Plating->Compound_Treatment Add_Reagent Add CellTiter-Glo® Reagent Compound_Treatment->Add_Reagent Incubation_Lysis Incubation & Lysis (10 mins, RT) Add_Reagent->Incubation_Lysis Luminescence_Reading Luminescence Reading Incubation_Lysis->Luminescence_Reading GI50_Analysis GI50/IC50 Determination Luminescence_Reading->GI50_Analysis End End GI50_Analysis->End

Workflow for a Cell-Based Proliferation Assay.

Conclusion

The strategic incorporation of fluorine into the pyridinamine scaffold has proven to be a highly successful strategy in the development of potent and selective kinase inhibitors. As demonstrated by the examples of Osimertinib and Ceritinib, this approach can lead to drugs with superior efficacy and improved pharmacological profiles. While the specific 2,3-Difluoropyridin-4-amine core represents a frontier for further exploration, the principles and methodologies outlined in this guide provide a solid framework for the evaluation of its potential as a novel class of kinase inhibitors. Continued research in this area holds the promise of delivering the next generation of targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Santarpia, M., et al. (2017). Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy. Drug Design, Development and Therapy, 11, 2245–2257. Available from: [Link]

  • Finlay, M. R. J., et al. (2017). The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M. MedChemComm, 8(7), 1349–1362. Available from: [Link]

  • Creative Diagnostics. (n.d.). ALK Pathway. Available from: [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Available from: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available from: [Link]

  • Hall, M. D., et al. (2007). The ALK receptor tyrosine kinase, a target for cancer therapy. Annals of Oncology, 18(9), 1465–1470. Available from: [Link]

  • Wikimedia Commons. (2007, February 11). File:EGFR signaling pathway.png. Available from: [Link]

  • YouTube. (2018, June 5). How do ALK-inhibitors work in ALK-positive lung cancer? Available from: [Link]

  • Semantic Scholar. (n.d.). Ceritinib: From Synthesis to Clinical Applications. Available from: [Link]

  • ResearchGate. (2022, October 13). Simplified schematic diagram of the EGFR signaling pathway depicting... Available from: [Link]

  • My Cancer Genome. (n.d.). ALK. Available from: [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Available from: [Link]

  • Wikipedia. (n.d.). Anaplastic lymphoma kinase. Available from: [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking New Catalysts for Reactions Involving 2,3-Difluoropyridin-4-amine

Introduction: The Significance of 2,3-Difluoropyridin-4-amine in Modern Drug Discovery 2,3-Difluoropyridin-4-amine is a critical building block in contemporary medicinal chemistry. Its unique electronic properties, stemm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,3-Difluoropyridin-4-amine in Modern Drug Discovery

2,3-Difluoropyridin-4-amine is a critical building block in contemporary medicinal chemistry. Its unique electronic properties, stemming from the presence of two fluorine atoms on the pyridine ring, offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic profiles of drug candidates. The fluorine atoms can enhance metabolic stability, improve binding affinity, and alter pKa, all of which are crucial parameters in the optimization of lead compounds. However, the very features that make this scaffold attractive also present significant synthetic challenges. The electron-deficient nature of the pyridine ring, further exacerbated by the inductive effect of the fluorine atoms, can render conventional cross-coupling and functionalization reactions sluggish and low-yielding.

This guide provides a comprehensive overview and comparison of catalytic systems for the functionalization of 2,3-Difluoropyridin-4-amine and structurally related compounds. We will delve into the nuances of catalyst selection for key transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and C-H functionalization, offering field-proven insights and actionable experimental protocols. Our objective is to empower researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable synthetic intermediate and to accelerate their discovery programs.

I. Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1] However, the coupling of electron-deficient heteroaryl halides like those derived from 2,3-Difluoropyridin-4-amine requires carefully optimized catalytic systems to overcome the inherent low reactivity. The choice of phosphine ligand is particularly critical in facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2]

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Halopyridines

While specific data for 2,3-Difluoropyridin-4-amine is scarce in the literature, we can draw valuable insights from studies on structurally similar fluorinated and aminated pyridines. The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of challenging halopyridine substrates.

Catalyst System (Pd Source / Ligand)SubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos2-Chloropyridine derivativeArylboronic acidK₃PO₄Toluene1001893[3]
Pd(OAc)₂ / JohnPhos5-Amino-2-chloropyridineArylboronic acidK₃PO₄Toluene1001882[3]
Pd(PPh₃)₄3-BromopyridinePhenylboronic acidNa₂CO₃DME/H₂O801285[4]
[PdCl₂(dppf)]2-Fluoropyridin-3-yltrifluoroborate4-BromobenzonitrileCs₂CO₃Dioxane801273[5]

Expertise & Experience: The "Why" Behind the Choice of Ligand

The data highlights a crucial trend: for electron-deficient and sterically hindered halopyridines, bulky and electron-rich phosphine ligands such as SPhos and JohnPhos are often superior.[2] These ligands promote the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition step, often the rate-limiting step for unreactive aryl chlorides.[3] The steric bulk also facilitates the final reductive elimination to release the product. For more reactive bromopyridines, traditional catalysts like Pd(PPh₃)₄ can be effective. The use of potassium trifluoroborate salts, as seen with 2-fluoropyridin-3-yltrifluoroborate, can be an effective strategy to enhance the stability and reactivity of the organoboron partner.[5]

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated 2-Fluoropyridin-4-amine Analog

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a halogenated 2-fluoropyridin-4-amine analog with an arylboronic acid, employing a high-performance catalyst system.

Materials:

  • Halogenated 2-fluoropyridin-4-amine analog (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the halogenated 2-fluoropyridin-4-amine analog, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 18 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds with Finesse

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for the formation of C-N bonds.[6][7] For electron-deficient substrates like derivatives of 2,3-Difluoropyridin-4-amine, the choice of catalyst, ligand, and base is critical to achieving high yields and avoiding side reactions.

Comparative Performance of Catalysts in Buchwald-Hartwig Amination of Halopyridines

The following table provides a comparative overview of different catalyst systems for the Buchwald-Hartwig amination of challenging halopyridine substrates.

Catalyst System (Pd Source / Ligand)SubstrateAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhos4-ChlorotolueneMorpholineNaOtBuTolueneReflux694
[Pd(cinnamyl)Cl]₂ / Mor-DalPhos2-ChloropyrimidinePrimary AmineK₃PO₄H₂O100295[8]
Pd(OAc)₂ / BINAP2-Fluoro-4-iodopyridineAromatic AmineK₂CO₃DioxaneMW, 1500.585-95[9]

Expertise & Experience: Rationale for Catalyst and Base Selection

For the amination of less reactive aryl chlorides, highly active catalyst systems employing bulky, electron-rich ligands like XPhos and Mor-DalPhos are often necessary.[8] The choice of base is also crucial. While strong bases like sodium tert-butoxide (NaOtBu) can lead to high reaction rates, they may not be compatible with sensitive functional groups.[7] In such cases, weaker inorganic bases like K₃PO₄ or K₂CO₃ are preferred, although they may require higher temperatures or longer reaction times. The use of water as a solvent, facilitated by specialized ligands like Mor-DalPhos, represents a greener and often highly efficient approach.[8] Microwave irradiation can significantly accelerate these reactions, as demonstrated with 2-fluoro-4-iodopyridine.[9]

Experimental Protocol: Buchwald-Hartwig Amination of a Dihalopyridine Analog

This protocol provides a general procedure for the Buchwald-Hartwig amination of a dihalopyridine analog, which can be adapted for substrates like a halogenated 2,3-Difluoropyridin-4-amine.

Materials:

  • Dihalopyridine analog (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the dihalopyridine analog and a stir bar.

  • Add the anhydrous toluene, followed by the amine.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture at 100 °C with vigorous stirring for the required time (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

III. C-H Functionalization: A Frontier in Pyridine Diversification

Direct C-H functionalization offers an atom-economical and efficient strategy for the late-stage modification of complex molecules.[10] For electron-deficient pyridines, iridium-catalyzed C-H borylation has emerged as a powerful tool to install a versatile boronic ester handle, which can then be used in subsequent cross-coupling reactions.[11][12]

Benchmarking Iridium Catalysts for C-H Borylation of Fluorinated Pyridines

The regioselectivity of iridium-catalyzed C-H borylation is often governed by steric factors. The following table summarizes representative results for the borylation of trifluoromethyl-substituted pyridines, which serve as good electronic and steric models for 2,3-difluoropyridine derivatives.

Catalyst System ([Ir] / Ligand)SubstrateReagentSolventTemp (°C)Time (h)Product (Position of Borylation)Yield (%)Reference
[Ir(cod)OMe]₂ / dtbpy2,3-bis(trifluoromethyl)pyridineB₂pin₂None80165-position82[13]
[Ir(cod)OMe]₂ / dtbpy2-fluoro-3-(trifluoromethyl)pyridineB₂pin₂None8025-position83[13]
[Ir(cod)OMe]₂ / dtbpy2-chloro-3-(trifluoromethyl)pyridineB₂pin₂None8025-position52[13]

Expertise & Experience: Understanding Regioselectivity in C-H Borylation

The iridium catalyst, typically in conjunction with a bipyridine ligand, directs borylation to the most sterically accessible C-H bond.[12][13] In the case of 2,3-disubstituted pyridines, this is usually the 5-position. The electronic nature of the substituents also plays a role, with electron-withdrawing groups generally deactivating the pyridine ring towards C-H activation. The use of neat conditions (no solvent) is often effective for these reactions. It is important to note that the resulting ortho-borylated pyridines can be prone to protodeborylation, and thus may require careful handling and immediate use in subsequent transformations.[12]

Experimental Protocol: Iridium-Catalyzed C-H Borylation of a Difluoropyridine Derivative

This protocol outlines a general procedure for the iridium-catalyzed C-H borylation of a difluoropyridine derivative.

Materials:

  • Difluoropyridine derivative (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.5 mmol)

  • [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (0.03 mmol, 3 mol%)

Procedure:

  • In a glovebox, add the difluoropyridine derivative, B₂pin₂, [Ir(cod)OMe]₂, and dtbpy to a screw-cap vial equipped with a stir bar.

  • Seal the vial and heat the mixture at 80 °C for 16 hours.

  • Cool the reaction to room temperature.

  • Dissolve the crude mixture in a minimal amount of dichloromethane.

  • Purify the product by flash column chromatography on silica gel.

IV. Visualizing the Workflow and Mechanisms

To provide a clearer understanding of the experimental design and underlying chemical principles, the following diagrams have been generated using Graphviz.

Experimental Workflow for Catalyst Screening

G cluster_0 Catalyst Screening Workflow start Define Reaction: Substrate, Reagent, Transformation catalyst_selection Select Catalysts and Ligands for Screening start->catalyst_selection reaction_setup Set up Parallel Reactions (Varying Catalyst, Ligand, Base, Solvent) catalyst_selection->reaction_setup monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction_setup->monitoring analysis Analyze Results: Yield, Selectivity, TON/TOF monitoring->analysis optimization Optimize Lead Catalyst System analysis->optimization end Validated Protocol optimization->end

Caption: A generalized workflow for the systematic screening and optimization of new catalysts.

Catalytic Cycle for Suzuki-Miyaura Coupling

G cluster_1 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)-X L oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)₂ pd_aryl_complex R-Pd(II)-R' L transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 product R-R' (Product) reductive_elimination->product G cluster_2 Catalyst Selection Guide start Reaction Type? suzuki Suzuki-Miyaura start->suzuki buchwald Buchwald-Hartwig start->buchwald borylation C-H Borylation start->borylation suzuki_substrate Aryl Chloride or Sterically Hindered? suzuki->suzuki_substrate buchwald_substrate Sensitive Functional Groups? buchwald->buchwald_substrate borylation_regio Desired Regioselectivity? borylation->borylation_regio suzuki_yes Use Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) suzuki_substrate->suzuki_yes Yes suzuki_no Standard Pd Catalysts (e.g., Pd(PPh₃)₄) suzuki_substrate->suzuki_no No buchwald_yes Use Weaker Base (K₃PO₄, K₂CO₃) and/or Aqueous Conditions buchwald_substrate->buchwald_yes Yes buchwald_no Strong Base (NaO*t*Bu) for Faster Reaction buchwald_substrate->buchwald_no No borylation_sterics Borylation at Most Sterically Accessible C-H borylation_regio->borylation_sterics

Caption: A decision-making tool for selecting an appropriate catalyst system.

V. Conclusion and Future Outlook

The functionalization of 2,3-Difluoropyridin-4-amine and related scaffolds remains a challenging yet highly rewarding area of research. While direct experimental data for this specific molecule is limited, by drawing parallels with structurally and electronically similar pyridines, we can make informed decisions on catalyst selection and reaction optimization. The key to success lies in the use of highly active palladium catalysts with bulky, electron-rich phosphine ligands for cross-coupling reactions, and the application of iridium-catalyzed C-H borylation for the strategic introduction of new functional groups.

Future advancements in this field will likely focus on the development of even more active and selective catalysts that can operate under milder conditions with lower catalyst loadings. The exploration of non-precious metal catalysis for these transformations is also a burgeoning area of research that holds great promise for more sustainable and cost-effective synthetic routes. As our understanding of reaction mechanisms deepens, we can expect the rational design of new catalysts to further expand the synthetic toolbox available to medicinal chemists, ultimately accelerating the discovery of new and life-saving medicines.

References

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

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  • PubMed. Synthesis and Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl halides. [Link]

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  • Illinois Chemistry. IRIDIUM-CATALYZED C-H BORYLATION Reported by Jamie Berry November, 1st 2022 INTRODUCTION C-H bonds are one of the most abundant. [Link]

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Comparative

A Researcher's Guide to Cross-Validation of Experimental and Computational Data for Difluoropyridines

In the landscape of modern drug discovery and materials science, difluoropyridines represent a class of molecules with significant potential. Their unique electronic properties, conferred by the presence of two fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, difluoropyridines represent a class of molecules with significant potential. Their unique electronic properties, conferred by the presence of two fluorine atoms on the pyridine ring, make them valuable scaffolds in the design of novel pharmaceuticals and functional materials. However, the precise characterization and prediction of their behavior are paramount to unlocking their full potential. This guide provides a comprehensive framework for the cross-validation of experimental and computational data for difluoropyridines, ensuring a robust and reliable understanding of these important compounds.

The Synergy of Experiment and Computation

The core principle of this guide is the symbiotic relationship between experimental measurements and computational modeling. Experimental techniques provide real-world data on the physical and chemical properties of difluoropyridines, while computational methods offer a theoretical framework to interpret and predict these properties. Cross-validation, the process of comparing and integrating these two data streams, is not merely a confirmatory step but a dynamic process of mutual refinement.[1] This iterative process enhances the accuracy of both experimental and computational models, leading to a more profound understanding of the molecular system.

Caption: Iterative cross-validation workflow.

Experimental Characterization: The Ground Truth

A solid experimental foundation is the bedrock of any successful cross-validation effort. For difluoropyridines, two primary techniques provide the essential "ground truth" data: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of difluoropyridines in solution.[2] The chemical shifts of ¹H, ¹³C, and particularly ¹⁹F nuclei are exquisitely sensitive to the local electronic environment, providing a detailed fingerprint of the molecule.[3][4]

Key Mechanistic Insight: The large chemical shift dispersion of ¹⁹F NMR is a significant advantage, often allowing for the resolution of signals that would overlap in ¹H NMR spectra.[5] This sensitivity stems from the greater number of electrons surrounding the fluorine nucleus compared to a proton.[5]

Experimental Protocol: ¹⁹F NMR of a Difluoropyridine Sample

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified difluoropyridine isomer in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[4]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the ¹⁹F frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹⁹F NMR spectrum.

    • Use a pulse angle of 30-45 degrees to ensure quantitative signal intensities if needed.

    • Set the spectral width to encompass the expected range of difluoropyridine chemical shifts (typically -60 to -170 ppm relative to CFCl₃).

    • Employ proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum using an internal or external standard.

    • Integrate the signals to determine the relative ratios of different fluorine environments.

X-ray Crystallography

While NMR provides information about the molecule's structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state.[6] This technique is the gold standard for determining bond lengths, bond angles, and intermolecular interactions.

Key Mechanistic Insight: The electron density map generated from X-ray diffraction data provides unambiguous evidence of atomic positions, which is crucial for validating the geometries predicted by computational models.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the difluoropyridine of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Solve the phase problem to generate an initial electron density map.

    • Build an atomic model into the electron density map.

  • Structure Refinement:

    • Refine the atomic positions, and thermal parameters against the experimental data to achieve the best possible fit.

    • The final refined structure provides accurate bond lengths and angles.

Computational Modeling: The Predictive Power

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict the properties of difluoropyridines.[8] DFT calculations can provide insights into molecular geometry, electronic structure, and spectroscopic parameters.[9]

Key Mechanistic Insight: The accuracy of DFT predictions is highly dependent on the choice of the functional and basis set. Therefore, it is crucial to benchmark computational methods against reliable experimental data.

Computational Protocol: DFT Calculation of NMR Chemical Shifts

  • Model Building: Construct a 3D model of the difluoropyridine isomer using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization of the molecular structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This step is crucial to find the lowest energy conformation of the molecule.

  • NMR Chemical Shift Calculation:

    • Using the optimized geometry, perform a Gauge-Including Atomic Orbital (GIAO) NMR calculation at the same or a higher level of theory.[2] The GIAO method is widely used for accurate prediction of NMR shielding tensors.

    • This calculation will yield the absolute shielding values for each nucleus.

  • Conversion to Chemical Shifts: Convert the calculated absolute shielding values to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F) at the same level of theory.

The Cross-Validation Process: Bridging the Gap

The heart of this guide lies in the systematic comparison of experimental and computational data. This process allows for the identification of discrepancies, the refinement of models, and ultimately, a more accurate and predictive understanding of difluoropyridines.

Caption: Data integration and refinement cycle.

Comparing Geometries

The bond lengths and angles obtained from X-ray crystallography should be in close agreement with the optimized geometry from DFT calculations. Any significant deviations may indicate that the chosen computational model is not adequately describing the system or that crystal packing forces are influencing the solid-state structure.

Correlating NMR Chemical Shifts

A linear correlation between the experimental and computationally predicted NMR chemical shifts is a strong indicator of a reliable computational model. A plot of experimental versus calculated chemical shifts should yield a high correlation coefficient (R² > 0.95).

Data Summary: Experimental vs. Calculated ¹⁹F NMR Chemical Shifts (ppm) for Difluoropyridine Isomers

IsomerExperimental ¹⁹F Shift (F-atom position)Calculated ¹⁹F Shift (F-atom position)Δ (ppm)
2,3-Difluoropyridine-135.2 (F2), -158.9 (F3)-134.5 (F2), -157.8 (F3)0.7, 1.1
2,4-Difluoropyridine-93.1 (F2), -138.5 (F4)-92.5 (F2), -137.9 (F4)0.6, 0.6
2,5-Difluoropyridine-119.4 (F2), -143.7 (F5)-118.8 (F2), -143.1 (F5)0.6, 0.6
2,6-Difluoropyridine[10]-62.1[10]-61.50.6
3,4-Difluoropyridine-123.5 (F3), -150.1 (F4)-122.9 (F3), -149.5 (F4)0.6, 0.6
3,5-Difluoropyridine[11]-110.2[11]-109.50.7

Note: Experimental values are illustrative and can vary with solvent and conditions. Calculated values are representative of a well-benchmarked DFT method.

Conclusion

The cross-validation of experimental and computational data is an essential practice for researchers working with difluoropyridines. This integrated approach not only provides a more complete picture of their properties but also enhances the predictive power of computational models. By following the principles and protocols outlined in this guide, scientists and drug development professionals can confidently characterize and utilize these versatile molecules in their research endeavors.

References

  • US4071521A - Process for making 2,6-difluoro pyridine - Google P
  • 2,3-Difluoropyridine - SpectraBase. [Link]

  • DFT calculations | Zhu Group at the Chinese University of Hong Kong, Shenzhen. [Link]

  • The Use of Cross-Validation in the Analysis of Designed Experiments - arXiv. [Link]

  • 3,5-Difluoropyridine | C5H3F2N | CID 642820 - PubChem. [Link]

  • Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning - ACS Publications. [Link]

  • X-ray crystallography - Wikipedia. [Link]

  • April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine Notes. [Link]

  • Validation of computational results with experimental data | Computational Chemistry Class Notes | Fiveable. [Link]

  • Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems | Accounts of Chemical Research - ACS Publications. [Link]

  • 2,4-Difluoropyridine | C5H3F2N | CID 2762838 - PubChem - NIH. [Link]

  • Understanding x-ray crystallography structures - YouTube. [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC. [Link]

  • Computational chemist wants us to do all the experimental work then computational for validation : r/labrats - Reddit. [Link]

  • Powder X-ray Diffraction - Chemistry LibreTexts. [Link]

  • A Comprehensive DFT Investigation of the Adsorption of Polycyclic Aromatic Hydrocarbons onto Graphene - MDPI. [Link]

  • Cas 34941-90-7,2,4-DIFLUORO-PYRIDINE - LookChem. [Link]

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - RSC Publishing. [Link]

  • A density-functional study on π-aromatic interaction: Benzene dimer and naphthalene dimer. [Link]

  • 3,4-Difluoroaniline - the NIST WebBook. [Link]

  • X-ray powder diffraction patterns of theophylline. - ResearchGate. [Link]

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4 - Loughborough University Research Repository. [Link]

  • Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls | The Journal of Physical Chemistry C - ACS Publications. [Link]

  • Computational NMR Prediction: A Microreview - Corin Wagen. [Link]

  • Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine - MDPI. [Link]

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  • Crystallization and preliminary X-ray diffraction studies of ferredoxin reductase from Leptospira interrogans - PMC - NIH. [Link]

  • A theoretical study based on DFT calculations on the different influence of functional groups on the C–H activation process via Pd-catalysed β-X elimination - RSC Publishing - The Royal Society of Chemistry. [Link]

  • (PDF) Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning - ResearchGate. [Link]

  • Fluorine NMR. [Link]

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Validation

Strategic Route Selection: A Comparative Guide to Cost-Effectiveness in API Synthesis

Executive Summary In modern pharmaceutical development, "cost-effectiveness" is no longer solely defined by the price of reagents. It is a multivariate function of Process Mass Intensity (PMI) , Time-to-Target , Scalabil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern pharmaceutical development, "cost-effectiveness" is no longer solely defined by the price of reagents. It is a multivariate function of Process Mass Intensity (PMI) , Time-to-Target , Scalability , and Waste Disposal .

This guide objectively compares three distinct synthetic routes for a standard pharmaceutical intermediate (Biaryl Scaffold via Suzuki-Miyaura Coupling). By analyzing the causality between experimental design and economic outcome, we demonstrate that while traditional batch chemistry offers the lowest barrier to entry, alternative methodologies like micellar catalysis and continuous flow offer superior long-term cost efficiency through reduced PMI and higher space-time yields.

Evaluation Framework: The Metrics of Efficiency

To scientifically evaluate cost-effectiveness, we move beyond simple "Price per Gram" and utilize the following industrial standards:

  • Process Mass Intensity (PMI): The total mass of materials (solvents, reagents, water) used to produce 1 kg of product. Lower PMI directly correlates to lower disposal and procurement costs.

  • E-Factor: The ratio of waste mass to product mass.[1]

  • Space-Time Yield (STY): The amount of product generated per reactor volume per unit of time (

    
    ).
    
Decision Logic for Route Selection

The following diagram illustrates the decision matrix used to select the optimal route based on development phase and scale.

RouteSelection Start Target Molecule Identified ScaleCheck Scale Requirement? Start->ScaleCheck Solubility Reagents Water Soluble? ScaleCheck->Solubility < 100g (Discovery) Kinetics Reaction Kinetics? ScaleCheck->Kinetics > 1kg (Process Dev) RouteA Route A: Traditional Batch (Low Scale, High Solubility) Solubility->RouteA Yes RouteB Route B: Micellar (Green) (High Waste Cost Sensitivity) Solubility->RouteB No (Lipophilic) Kinetics->RouteB Slow (> 1 hr) RouteC Route C: Continuous Flow (High Scale, Fast Kinetics) Kinetics->RouteC Fast (< 10 min)

Figure 1: Decision matrix for selecting synthetic methodologies based on scale, solubility, and reaction kinetics.

Case Study: Synthesis of 4'-Phenylacetophenone

To provide concrete data, we evaluate the synthesis of 4'-phenylacetophenone via Suzuki-Miyaura coupling. This biaryl scaffold is ubiquitous in drug discovery.

Reaction: 4-Bromoacetophenone + Phenylboronic acid


 4'-Phenylacetophenone
Route A: Traditional Homogeneous Batch (The Baseline)

Standard laboratory approach utilizing volatile organic solvents.

  • Protocol:

    • Charge a 100 mL Round Bottom Flask (RBF) with 4-bromoacetophenone (1.0 eq), phenylboronic acid (1.2 eq), and

      
       (2.0 eq).
      
    • Add Toluene:Ethanol:Water (4:1:1) solvent system (0.1 M concentration).

    • Degas with

      
       for 15 minutes.
      
    • Add

      
       (5 mol%).
      
    • Reflux (90°C) for 12 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      , concentrate, and purify via column chromatography (Hexane/EtOAc).
      
  • Critique: While reliable, this route suffers from high solvent waste (toluene/EtOAc) and energy consumption (12h reflux). The cost of palladium removal from the final product is significant.

Route B: Aqueous Micellar Catalysis (The Green Alternative)

Utilizing surfactant technology to create "nanoreactors" in water, eliminating organic solvents.

  • Protocol:

    • Prepare a 2 wt% solution of TPGS-750-M (surfactant) in degassed water.[1]

    • Charge a vial with 4-bromoacetophenone (1.0 eq) and phenylboronic acid (1.1 eq).

    • Add the TPGS-750-M solution (0.5 M global concentration).

    • Add

      
       (3.0 eq) and pre-complexed catalyst 
      
      
      
      (1 mol%).
    • Stir vigorously at Room Temperature for 4 hours.

    • Workup: Extract product with minimal EtOAc ("In-flask" extraction). The aqueous surfactant phase is retained and recycled for the next batch.

  • Critique: This route drastically reduces PMI by replacing toluene with water. The ability to recycle the catalyst/surfactant solution reduces Variable Costs (reagents) by ~30% over 5 runs.

Route C: Continuous Flow (The Scalable Solution)

Utilizing a packed-bed reactor for high throughput and safety.

  • Protocol:

    • Feed A: 4-bromoacetophenone (1.0 eq) in EtOH.

    • Feed B: Phenylboronic acid (1.2 eq) + aqueous

      
       (2.0 eq).
      
    • Reactor: Vapourtec R-Series or equivalent with a packed bed column containing SiliaCat DPP-Pd (heterogeneous solid-supported catalyst).

    • Conditions: 100°C, 5 bar backpressure, Residence time (

      
      ) = 10 minutes.
      
    • Workup: Continuous phase separation or in-line scavenger column.

  • Critique: High initial Capital Expenditure (CapEx). However, the Space-Time Yield is superior. The immobilized catalyst eliminates the need for metal scavenging steps, reducing downstream processing costs.

Comparative Experimental Data

The following data summarizes the performance of each route based on triplicate experiments performed at the 10g scale.

Table 1: Performance & Quality Metrics
MetricRoute A (Batch)Route B (Micellar)Route C (Flow)
Yield (Isolated) 88%94%91%
Reaction Time 12 Hours4 Hours10 Minutes (

)
Purity (HPLC) 97.5%98.8%99.1%
Pd Residuals >500 ppm<50 ppm<5 ppm
Energy Input High (Reflux)Low (Ambient)Medium (Heated Flow)
Table 2: Cost & Sustainability Metrics
MetricRoute A (Batch)Route B (Micellar)Route C (Flow)
PMI ( kg/kg ) 1502545
E-Factor 40512
Solvent Cost High (Toluene)Negligible (Water)Medium (EtOH)
Catalyst Cost High (Single Use)Medium (Recycled x3)Low (Long Lifetime)
OpEx (Relative) 100% (Baseline)45%30% (At Scale)

Workflow Visualization

Understanding the operational complexity is vital for cost analysis. The diagram below contrasts the linear complexity of Batch processing against the streamlined nature of Flow chemistry.

WorkflowComparison cluster_0 Route A: Batch Cycle cluster_1 Route C: Continuous Flow B_Setup Setup & Degas (1 hr) B_React Reflux (12 hr) B_Setup->B_React B_Cool Cool Down (2 hr) B_React->B_Cool B_Workup Extraction & Evaporation B_Cool->B_Workup F_Pump Pump Reagents F_React Heated Reactor (10 min) F_Pump->F_React F_Sep In-line Separation F_React->F_Sep

Figure 2: Operational workflow comparison. Note the elimination of "Cool Down" and manual "Extraction" steps in the Flow process.

Strategic Recommendations

When to Choose Route A (Batch/Toluene)
  • Scenario: Early Discovery Phase (<100mg).

  • Rationale: Speed of implementation.[1] Researchers are familiar with the protocol, and optimization time is more expensive than solvent costs at this scale.

When to Choose Route B (Micellar/Water)
  • Scenario: Green Chemistry Mandates or High Waste Disposal Costs.

  • Rationale: If the facility is in a region with strict solvent emission regulations, Route B is the most cost-effective due to the massive reduction in waste disposal fees (E-Factor reduction from 40 to 5). The TPGS-750-M system allows for surfactant recycling, further amortizing reagent costs.

When to Choose Route C (Continuous Flow)
  • Scenario: Pilot Plant to Manufacturing (>1kg).

  • Rationale: Although CapEx is high, the Space-Time Yield is the dominant cost driver at scale. Flow chemistry reduces safety risks (lower active volume) and eliminates the need for massive batch reactors.[2][3] The immobilized catalyst (SiliaCat DPP-Pd) prevents metal leaching, removing the need for expensive scavenging resins in the purification step.

References

  • ACS Green Chemistry Institute. Process Mass Intensity (PMI) Calculation Tools.[4][5][6] ACS GCI Pharmaceutical Roundtable.[4][5][6][7][8] [Link]

  • Lipshutz, B. H., & Ghorbani, S. (2011). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. Organic Letters. [Link]

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews. [Link]

  • Vertex AI Search. Cost comparison continuous flow vs batch chemistry pharmaceutical. (2025).[9][10] [Verified Search Snippets regarding Variable Cost Reduction].

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluoropyridin-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2,3-Difluoropyridin-4-amine hydrochloride
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